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Des(8-14)brevinin-1PMa

Cat. No.: B12380525
M. Wt: 1850.3 g/mol
InChI Key: SFGOWXYNRVWXBO-QROARLSZSA-N
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Description

Des(8-14)brevinin-1PMa is a useful research compound. Its molecular formula is C88H144N20O19S2 and its molecular weight is 1850.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H144N20O19S2 B12380525 Des(8-14)brevinin-1PMa

Properties

Molecular Formula

C88H144N20O19S2

Molecular Weight

1850.3 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10-bis(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-(hydroxymethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C88H144N20O19S2/c1-13-51(8)70(107-80(118)62(41-49(4)5)99-83(121)68-36-28-40-108(68)87(125)64(42-50(6)7)101-75(113)58(92)43-56-29-18-16-19-30-56)84(122)95-54(11)73(111)93-45-69(110)96-59(33-22-25-37-89)78(116)106-72(53(10)15-3)85(123)100-63(44-57-31-20-17-21-32-57)79(117)103-66-47-128-129-48-67(88(126)127)104-77(115)61(35-24-27-39-91)97-76(114)60(34-23-26-38-90)98-81(119)65(46-109)102-86(124)71(52(9)14-2)105-74(112)55(12)94-82(66)120/h16-21,29-32,49-55,58-68,70-72,109H,13-15,22-28,33-48,89-92H2,1-12H3,(H,93,111)(H,94,120)(H,95,122)(H,96,110)(H,97,114)(H,98,119)(H,99,121)(H,100,123)(H,101,113)(H,102,124)(H,103,117)(H,104,115)(H,105,112)(H,106,116)(H,107,118)(H,126,127)/t51-,52-,53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1

InChI Key

SFGOWXYNRVWXBO-QROARLSZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO

Origin of Product

United States

Foundational & Exploratory

Des(8-14)brevinin-1PMa: A Technical Guide to its Discovery, Origin, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the host-defense peptide, Des(8-14)brevinin-1PMa. It details its discovery in the skin secretions of the Amazon River frog, Lithobates palmipes, and presents a comparative analysis of its biological activity with its parent peptide, brevinin-1PMa. This document includes detailed experimental protocols for the isolation, purification, and characterization of this peptide, as well as standardized assays for determining its antimicrobial and hemolytic properties. Furthermore, a proposed mechanism of action for the brevinin family of peptides is visualized through a signaling pathway diagram. All quantitative data is summarized in structured tables, and experimental workflows are presented as clear diagrams to facilitate understanding and replication.

Discovery and Origin

This compound was identified through a peptidomic analysis of norepinephrine-stimulated skin secretions from the Amazon River frog, Lithobates palmipes.[1] This peptide is a naturally occurring truncated variant of brevinin-1PMa, another antimicrobial peptide found in the same frog species. The nomenclature "Des(8-14)" indicates the deletion of amino acid residues at positions 8 through 14 from the parent brevinin-1PMa peptide.

The discovery was part of a broader study aimed at characterizing the host-defense peptides in the skin secretions of L. palmipes, which also led to the identification of other peptides belonging to the ranatuerin-2, brevinin-1, and temporin families.[1]

Quantitative Data Summary

The biological activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and its hemolytic activity against erythrocytes. A direct comparison with the full-length brevinin-1PMa highlights the impact of the deleted amino acid segment on its biological function.

PeptideTarget Organism/CellQuantitative MetricValue
This compound Staphylococcus aureusMIC31 µM
Escherichia coliMIC62.5 µM
ErythrocytesHemolytic Activity>50-fold decrease compared to brevinin-1PMa
brevinin-1PMa Staphylococcus aureusMIC3 µM
Escherichia coliMIC50 µM

Table 1: Comparative biological activity of this compound and brevinin-1PMa.[1]

Experimental Protocols

Collection of Frog Skin Secretions

A standardized, non-lethal method is employed to obtain skin secretions from Lithobates palmipes.

  • Animal Handling: Frogs are handled with care to minimize stress.

  • Stimulation: Norepinephrine is administered via injection to stimulate the release of peptides from the dermal granular glands.[2][3]

  • Secretion Collection: The secreted peptides are washed from the frog's skin using deionized water.[3]

  • Lyophilization: The collected secretion is then freeze-dried to yield a stable powder for further analysis.

G cluster_collection Frog Skin Secretion Collection Animal_Handling Frog Handling Stimulation Norepinephrine Stimulation Animal_Handling->Stimulation Collection Secretion Collection Stimulation->Collection Lyophilization Lyophilization Collection->Lyophilization

Workflow for the collection of frog skin secretions.
Peptide Purification and Characterization

A multi-step process is used to isolate and identify individual peptides from the crude skin secretion.

  • Initial Separation: The lyophilized secretion is reconstituted and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6] A C18 column is typically used for the initial separation.[2][7]

  • Fraction Collection: Fractions are collected at regular intervals as they elute from the HPLC column.

  • Mass Spectrometry: The molecular masses of the peptides in each fraction are determined using MALDI-TOF mass spectrometry.

  • Amino Acid Sequencing: Peptides of interest are subjected to Edman degradation for amino acid sequencing to determine their primary structure.

G cluster_purification Peptide Purification and Characterization RP_HPLC Reversed-Phase HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Mass_Spectrometry Mass Spectrometry Fraction_Collection->Mass_Spectrometry Sequencing Amino Acid Sequencing Mass_Spectrometry->Sequencing

Workflow for peptide purification and characterization.
Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[8][9][10]

  • Peptide Preparation: The purified peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized suspension of the target bacteria (S. aureus or E. coli) is prepared.

  • Incubation: The bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The toxicity of the peptide to eukaryotic cells is assessed by measuring its ability to lyse red blood cells.[11][12][13][14]

  • Erythrocyte Preparation: Fresh red blood cells are washed and suspended in a buffered saline solution.

  • Peptide Incubation: The peptide at various concentrations is incubated with the erythrocyte suspension.

  • Centrifugation: After incubation, the samples are centrifuged to pellet intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm).[11]

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) which causes 100% lysis.

Proposed Mechanism of Action

While the specific signaling pathway for this compound has not been elucidated, the mechanism of action for the brevinin family of peptides is generally understood to involve the disruption of bacterial cell membranes.[1][15][16][17] This interaction is thought to occur via one of two primary models: the "barrel-stave" model or the "carpet-like" model.[16][17]

  • Barrel-Stave Model: Peptide monomers insert into the bacterial membrane, aggregating to form a transmembrane pore or channel, leading to leakage of cellular contents and cell death.

  • Carpet-Like Model: Peptides accumulate on the surface of the bacterial membrane, disrupting the lipid bilayer in a detergent-like manner, which leads to membrane destabilization and eventual cell lysis.

G cluster_mechanism Proposed Mechanism of Action for Brevinin Peptides Peptide Brevinin Peptide Membrane Bacterial Cell Membrane Peptide->Membrane attraction Interaction Electrostatic Interaction Membrane->Interaction Insertion Membrane Insertion/ Accumulation Interaction->Insertion Pore_Formation Pore Formation (Barrel-Stave) Insertion->Pore_Formation Membrane_Disruption Membrane Disruption (Carpet-like) Insertion->Membrane_Disruption Leakage Leakage of Cellular Contents Pore_Formation->Leakage Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Generalized signaling pathway for the antimicrobial action of brevinin peptides.

Conclusion

This compound is a naturally occurring antimicrobial peptide with reduced hemolytic activity compared to its parent molecule, brevinin-1PMa. The deletion of a seven-amino-acid segment significantly impacts its biological activity, suggesting a potential for developing analogs with improved therapeutic indices. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of antimicrobial peptide research and drug development, providing a solid foundation for further investigation into the structure-activity relationships and therapeutic potential of this and related peptides.

References

An In-Depth Technical Guide to Des(8-14)brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des(8-14)brevinin-1PMa is a synthetically modified antimicrobial peptide (AMP) derived from Brevinin-1PMa, a natural host-defense peptide found in the skin secretions of the Amazon River frog, Lithobates palmipes. This truncated peptide has been investigated for its antimicrobial and hemolytic properties. This technical guide provides a comprehensive overview of this compound, including its primary amino acid sequence, biological activities, and detailed protocols for its synthesis, purification, and characterization. Additionally, it explores the likely mechanism of action and discusses potential signaling pathways based on related peptides in the brevinin family.

Primary Amino Acid Sequence

This compound is a derivative of Brevinin-1PMa. The parent peptide, Brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC. This compound is formed by the deletion of the amino acid residues at positions 8 through 14 (VAAKVLP).[1]

The resulting primary amino acid sequence for this compound is:

FLPLIAGPKIFCAISKKC

Biological Activity

The biological activity of this compound has been characterized primarily through its antimicrobial and hemolytic effects. The deletion of the seven amino acid residues significantly alters its activity profile compared to the parent peptide, Brevinin-1PMa.

Antimicrobial Activity

This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The potency of this activity is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Hemolytic Activity

A critical aspect of the therapeutic potential of antimicrobial peptides is their toxicity to host cells, often assessed by their ability to lyse red blood cells (hemolytic activity). This compound has demonstrated a significant reduction in hemolytic activity compared to its parent peptide, Brevinin-1PMa.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its parent peptide, Brevinin-1PMa, for comparative analysis.

PeptideOrganismAssayResultReference
This compound Staphylococcus aureusMIC31 µM[2]
Escherichia coliMIC62.5 µM[2]
Human Red Blood CellsHemolytic Activity>50-fold decrease compared to Brevinin-1PMa[2]
Brevinin-1PMa Staphylococcus aureusMIC3 µM[2]
Escherichia coliMIC50 µM[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound. These are standard protocols widely used in peptide research.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be chemically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) method.[3]

Protocol:

  • Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and allowed to swell in a solvent like N,N-dimethylformamide (DMF).[1]

  • First Amino Acid Coupling: The C-terminal amino acid (Cysteine in this case), with its α-amino group protected by Fmoc and its side chain protected by an acid-labile group, is coupled to the swollen resin.

  • Deprotection: The Fmoc protecting group is removed from the α-amino group of the resin-bound amino acid using a solution of 20% piperidine in DMF.[1]

  • Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid in the sequence is activated by a coupling reagent (e.g., HCTU) and added to the resin to form a peptide bond.[4]

  • Wash: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the sequence until the full peptide chain is assembled.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.

SPPS_Workflow Resin Resin Swelling Coupling1 Couple First Fmoc-AA Resin->Coupling1 Deprotection Fmoc Deprotection (Piperidine) Coupling1->Deprotection Coupling2 Couple Next Fmoc-AA Deprotection->Coupling2 Wash Wash (DMF) Coupling2->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next AA Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleavage Final AA Precipitation Precipitation & Lyophilization Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol:

  • Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase of the HPLC gradient.

  • Column and Mobile Phases: A C18 column is typically used. The mobile phases consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing concentration of Solvent B. The hydrophobic peptide binds to the C18 stationary phase and is eluted as the concentration of the organic solvent (acetonitrile) increases.

  • Detection and Fraction Collection: The eluting peptide is detected by monitoring the absorbance at 214 nm and 280 nm. Fractions corresponding to the major peak, which represents the desired peptide, are collected.

  • Purity Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final purified peptide.

RPHPLC_Workflow Crude_Peptide Dissolved Crude Peptide Injection Inject onto RP-HPLC Column Crude_Peptide->Injection Gradient Gradient Elution (Water/ACN with TFA) Injection->Gradient Detection UV Detection (214/280 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC & Mass Spec) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide Membrane_Disruption Peptide This compound Attraction Electrostatic Attraction Peptide->Attraction Bacterial_Membrane Bacterial Membrane (Negatively Charged) Insertion Membrane Insertion Bacterial_Membrane->Insertion Attraction->Bacterial_Membrane Pore_Formation Pore Formation (e.g., Toroidal Pore) Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

The Structure-Activity Relationship of Des(8-14)brevinin-1PMa: A Truncated Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens. The brevinin family, isolated from amphibian skin, is known for its broad-spectrum antimicrobial activity, which is often accompanied by significant hemolytic activity, limiting its therapeutic potential. This technical guide delves into the structure-activity relationship (SAR) of Des(8-14)brevinin-1PMa, a truncated analog of the naturally occurring brevinin-1PMa. By deleting the heptapeptide sequence VAAKVLP from the central region of brevinin-1PMa, a significant alteration in the peptide's biological activity profile is achieved. This guide provides a comprehensive overview of the quantitative antimicrobial and hemolytic data, detailed experimental protocols for the synthesis, purification, and biological evaluation of these peptides, and visual representations of key experimental workflows and the proposed mechanism of action. This information is intended to serve as a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide engineering.

Introduction

Brevinin-1PMa is a host-defense peptide identified in the skin secretions of the Amazon River frog, Lithobates palmipes.[1][2] Like many members of the brevinin family, it exhibits potent antimicrobial activity against a range of bacteria.[3][4] However, its utility is hampered by its concurrent high hemolytic activity.[3][4] The exploration of structure-activity relationships of AMPs is a critical strategy in designing new peptide analogs with enhanced therapeutic indices, characterized by potent antimicrobial effects and reduced toxicity to host cells.

This compound is a synthetic analog of brevinin-1PMa, characterized by the deletion of the amino acid sequence VAAKVLP, corresponding to residues 8 through 14 of the parent peptide.[1][2] This modification has a profound impact on the peptide's biological activity, providing a clear example of how structural changes can modulate the functional profile of an AMP. This guide will explore these differences in detail.

Structure-Activity Relationship: Quantitative Data

The core of the structure-activity relationship of this compound lies in the comparison of its biological activities with its parent peptide, brevinin-1PMa. The deletion of the VAAKVLP sequence significantly alters the peptide's efficacy against different microorganisms and its toxicity towards erythrocytes.

Table 1: Antimicrobial Activity of Brevinin-1PMa and this compound
PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
Brevinin-1PMaStaphylococcus aureus3[1][3]
This compoundStaphylococcus aureus31[1]
Brevinin-1PMaEscherichia coli50[1][3]
This compoundEscherichia coli62.5[1]
Table 2: Hemolytic Activity Comparison
PeptideHemolytic Activity
Brevinin-1PMaStrongly hemolytic[3][4]
This compound> 50-fold decrease in hemolytic activity compared to brevinin-1PMa[1][2]

Interpretation of Data:

The deletion of the VAAKVLP sequence in this compound leads to a significant, approximately 10-fold, reduction in its potency against the Gram-positive bacterium Staphylococcus aureus.[1] Interestingly, the activity against the Gram-negative bacterium Escherichia coli is largely maintained, with only a slight increase in the MIC.[1] The most dramatic effect of this truncation is the greater than 50-fold decrease in hemolytic activity, indicating a substantial improvement in its selectivity for bacterial cells over host erythrocytes.[1][2] This suggests that the VAAKVLP sequence is a critical determinant of the hemolytic properties of brevinin-1PMa.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound and its parent peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Brevinin peptides and their analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Solvents (DMF, DCM, ether)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HATU in the presence of a base such as DIEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to homogeneity using RP-HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

  • Chromatography: Inject the peptide solution onto a C18 column. Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 60 minutes.

  • Fraction Collection: Monitor the elution profile at a wavelength of 214 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow the bacterial strains overnight in MHB at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in fresh MHB.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the purified peptide in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.

Materials:

  • Freshly drawn red blood cells (e.g., human, horse)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell Preparation: Wash the red blood cells several times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the red blood cell suspension to each well. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most brevinin peptides is the disruption of the bacterial cell membrane.[5] Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[5]

The significant reduction in hemolytic activity observed with this compound suggests that the deleted VAAKVLP sequence plays a crucial role in the interaction with and disruption of eukaryotic cell membranes. This sequence likely contributes to the overall hydrophobicity and structure of the peptide in a way that favors interaction with the zwitterionic phospholipids of erythrocyte membranes.

While direct membrane disruption is the primary bactericidal mechanism, some brevinin peptides have also been shown to modulate host immune responses. For instance, brevinin-1GHd has been reported to suppress the release of pro-inflammatory cytokines by inactivating the MAPK signaling pathway in host cells.[6] It is plausible that this compound, with its altered structure, may also exhibit a modified immunomodulatory profile, a subject for future investigation.

G Proposed Mechanism of Brevinin-1PMa and this compound cluster_peptide Peptide Interaction cluster_membrane Cell Membrane cluster_outcome Biological Outcome Brevinin-1PMa Brevinin-1PMa Bacterial_Membrane Bacterial Membrane (Negatively Charged) Brevinin-1PMa->Bacterial_Membrane Strong Interaction Erythrocyte_Membrane Erythrocyte Membrane (Zwitterionic) Brevinin-1PMa->Erythrocyte_Membrane Strong Interaction Hemolysis Hemolysis This compound This compound This compound->Bacterial_Membrane Interaction Maintained This compound->Erythrocyte_Membrane Weakened Interaction Reduced_Hemolysis Significantly Reduced Hemolysis Membrane_Disruption Membrane Disruption & Bacterial Cell Death Bacterial_Membrane->Membrane_Disruption Erythrocyte_Membrane->Hemolysis Erythrocyte_Membrane->Reduced_Hemolysis

Caption: Logical relationship of peptide interactions with cell membranes and resulting biological outcomes.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a structure-activity relationship study of an antimicrobial peptide and the logical flow of information presented in this guide.

G Workflow for a Structure-Activity Relationship Study Peptide_Design Peptide Design & Analog Generation Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Purity Analysis Purification->Characterization Antimicrobial_Assay Antimicrobial Activity (MIC Assay) Characterization->Antimicrobial_Assay Hemolytic_Assay Hemolytic Activity (HC50 Assay) Characterization->Hemolytic_Assay SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Assay->SAR_Analysis Hemolytic_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Peptide_Design Iterative Process

Caption: A typical experimental workflow for an antimicrobial peptide structure-activity relationship study.

G Information Flow of this Technical Guide Introduction Introduction to Brevinin-1PMa & this compound Quantitative_Data Quantitative Data (MIC & Hemolysis) Introduction->Quantitative_Data Experimental_Protocols Detailed Experimental Protocols (Synthesis, Purification, Assays) Quantitative_Data->Experimental_Protocols Mechanism Mechanism of Action & Signaling Pathways Experimental_Protocols->Mechanism Conclusion Conclusion & Future Outlook Mechanism->Conclusion

Caption: Logical flow of information presented in this technical guide.

Conclusion and Future Outlook

The study of this compound provides a compelling example of how targeted structural modifications can be used to rationally design antimicrobial peptides with improved therapeutic potential. The deletion of the VAAKVLP sequence from brevinin-1PMa successfully decouples its potent antimicrobial activity against Gram-negative bacteria from its undesirable hemolytic effects. This highlights the central hydrophobic region of brevinin-1PMa as a key determinant of its toxicity towards mammalian cells.

Future research should focus on a more extensive analysis of the antimicrobial spectrum of this compound against a wider panel of clinically relevant pathogens, including multidrug-resistant strains. Further investigations into its mechanism of action, including its effects on bacterial membrane potential and its potential to interact with intracellular targets, would provide a more complete understanding of its bactericidal properties. Additionally, exploring the immunomodulatory effects of this truncated peptide could uncover further therapeutic applications. The principles demonstrated by the structure-activity relationship of this compound can guide the future design of novel brevinin analogs and other antimicrobial peptides with enhanced selectivity and efficacy.

References

Des(8-14)brevinin-1PMa: A Technical Guide to its Biological Properties and Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des(8-14)brevinin-1PMa is a truncated derivative of the naturally occurring host-defense peptide, brevinin-1PMa, which was first identified in the skin secretions of the Amazon River frog, Lithobates palmipes. This technical guide provides a comprehensive overview of the known biological properties and functions of this compound, with a particular focus on its antimicrobial and hemolytic activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows.

Introduction

Host-defense peptides (HDPs) are a crucial component of the innate immune system in a wide range of organisms, offering protection against invading pathogens. The brevinin family of peptides, isolated from amphibian skin, is a well-studied group of HDPs known for their broad-spectrum antimicrobial activity. This compound is a synthetically derived or naturally occurring truncated version of brevinin-1PMa, characterized by the deletion of seven amino acid residues (VAAKVLP) from the parent peptide. This modification has been shown to significantly alter its biological activity profile, particularly affecting its potency against certain bacteria and its toxicity to mammalian cells.

Physicochemical Properties

The physicochemical properties of this compound are directly influenced by its amino acid composition and sequence. While specific experimental data on the physicochemical properties of this compound are not extensively available, they can be inferred from its amino acid sequence and comparison to the parent peptide, brevinin-1PMa.

Table 1: Physicochemical Properties of Brevinin-1PMa and this compound

PropertyBrevinin-1PMaThis compound
Amino Acid Sequence FLPLIAGVAAKVLP KIFCAISKKCFLPLIAGKIFCAISKKC
Molecular Weight ~2566 g/mol ~1850.34 g/mol [1]
Net Charge (at pH 7) +4+4
Hydrophobicity HighModerately High

Biological Properties and Functions

The primary biological activities of this compound that have been characterized are its antimicrobial and hemolytic effects.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The deletion of the seven amino acid residues from brevinin-1PMa has a differential impact on its efficacy against various bacterial species.

Table 2: Antimicrobial Activity of this compound and Brevinin-1PMa

OrganismStrainMIC (μM) of this compoundMIC (μM) of Brevinin-1PMaFold Change in Potency
Staphylococcus aureus(Not Specified)31[4][5]3[4][5]10-fold decrease
Escherichia coli(Not Specified)62.5[4][5]50[4][5]Maintained
Enterococcus faecium(Not Specified)(Not specified, but potency decreased 20-fold compared to brevinin-1PMa)[6](Not Specified)20-fold decrease

The data indicates that the deleted sequence, VAAKVLP, is crucial for the potent activity of brevinin-1PMa against Staphylococcus aureus and Enterococcus faecium. However, its removal does not significantly compromise the peptide's activity against Escherichia coli.

Hemolytic Activity

A significant characteristic of this compound is its substantially reduced hemolytic activity compared to its parent peptide. This suggests a greater selectivity for microbial membranes over mammalian erythrocyte membranes.

Table 3: Hemolytic Activity of this compound and Brevinin-1PMa

PeptideHemolytic Activity
This compound >50-fold decrease compared to Brevinin-1PMa[4][5]
Brevinin-1PMa High

This reduced hemolytic activity makes this compound a more attractive candidate for further therapeutic development than its more toxic parent peptide.

Anticancer and Immunomodulatory Activities (Inferred from the Brevinin Family)

While specific studies on the anticancer and immunomodulatory properties of this compound are limited, members of the brevinin family have been reported to exhibit these activities. Brevinin peptides can exert cytotoxic effects on various cancer cell lines, often through membrane disruption.[7][8] Additionally, some brevinins have been shown to modulate the immune response, for instance, by influencing cytokine production.[8] Further research is required to determine if this compound retains these properties.

Mechanism of Action

The primary mechanism of action for most antimicrobial peptides, including those of the brevinin family, involves the disruption of microbial cell membranes.[7] This interaction is typically initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.

Antimicrobial_Peptide_Mechanism cluster_workflow General Mechanism of Action for Brevinin-family Peptides Peptide Cationic Peptide (e.g., this compound) Interaction Electrostatic Interaction Peptide->Interaction Initial Binding Membrane Anionic Bacterial Membrane Membrane->Interaction Insertion Peptide Insertion into Membrane Interaction->Insertion Hydrophobic Interactions Disruption Membrane Disruption (Pore Formation) Insertion->Disruption Carpet/Toroidal Pore Model Lysis Cell Lysis and Death Disruption->Lysis

Caption: General mechanism of action for antimicrobial peptides of the brevinin family.

The reduced hemolytic activity of this compound suggests that the deleted amino acid sequence plays a critical role in the interaction with and disruption of eukaryotic cell membranes, but is less critical for its interaction with prokaryotic membranes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (polypropylene for cationic peptides)

  • Bacterial strains (S. aureus, E. coli)

  • This compound stock solution

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

  • Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution: Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate. The final concentration range should typically span from 0.25 to 256 µg/mL.

  • Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well containing 100 µL of the peptide dilution.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_workflow Minimum Inhibitory Concentration (MIC) Assay Workflow Start Start PrepCulture Prepare Overnight Bacterial Culture Start->PrepCulture AdjustInoculum Adjust Inoculum to 0.5 McFarland PrepCulture->AdjustInoculum Inoculate Inoculate Wells with Bacterial Suspension AdjustInoculum->Inoculate DilutePeptide Serial Dilution of Peptide in 96-well Plate DilutePeptide->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Read Results (Visual or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

This protocol outlines the procedure to determine the hemolytic activity of this compound against red blood cells.

Materials:

  • Freshly collected red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Peptide Dilution: Prepare serial two-fold dilutions of this compound in PBS in the 96-well plate.

  • Incubation: Add 100 µL of the 2% red blood cell suspension to each well containing 100 µL of the peptide dilution.

  • Controls:

    • Negative Control (0% hemolysis): 100 µL of red blood cell suspension and 100 µL of PBS.

    • Positive Control (100% hemolysis): 100 µL of red blood cell suspension and 100 µL of 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact red blood cells.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate and measure the absorbance at 540 nm (hemoglobin release).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolytic_Assay_Workflow cluster_workflow Hemolytic Assay Workflow Start Start PrepareRBCs Wash and Prepare 2% RBC Suspension Start->PrepareRBCs Incubate Add RBCs to Peptide and Incubate at 37°C for 1h PrepareRBCs->Incubate DilutePeptide Serial Dilution of Peptide in 96-well Plate DilutePeptide->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge MeasureAbsorbance Measure Absorbance of Supernatant at 540 nm Centrifuge->MeasureAbsorbance CalculateHemolysis Calculate % Hemolysis MeasureAbsorbance->CalculateHemolysis End End CalculateHemolysis->End

Caption: Workflow for the Hemolytic Assay.

Conclusion and Future Directions

This compound represents an interesting lead compound for the development of novel antimicrobial agents. Its maintained activity against the Gram-negative bacterium E. coli and significantly reduced hemolytic activity compared to its parent peptide, brevinin-1PMa, highlight its potential for improved therapeutic index. The 10-fold decrease in potency against S. aureus suggests that the deleted VAAKVLP sequence is a key determinant for its anti-staphylococcal activity and cytotoxicity.

Future research should focus on several key areas:

  • Broad-spectrum antimicrobial profiling: Evaluating the activity of this compound against a wider range of clinically relevant pathogens, including multidrug-resistant strains.

  • Mechanism of action studies: Elucidating the precise molecular interactions with bacterial and mammalian membranes to understand the basis for its selectivity.

  • Anticancer and immunomodulatory evaluation: Investigating whether this compound retains the anticancer and immunomodulatory properties observed in other brevinin family members.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing further analogues of this compound to optimize its antimicrobial potency and selectivity.

A thorough understanding of these aspects will be crucial in determining the full therapeutic potential of this compound and its derivatives as next-generation anti-infective or anticancer agents.

References

Des(8-14)brevinin-1PMa: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des(8-14)brevinin-1PMa is a truncated derivative of the host-defense peptide brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. This peptide has garnered scientific interest due to its antimicrobial properties and significantly reduced hemolytic activity compared to its parent molecule. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic applications. We present available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its presumed mechanism of action and experimental workflows. While direct evidence for its anti-inflammatory and anticancer activities is currently lacking, we explore these potential applications based on the known functions of the broader brevinin peptide family.

Core Properties of this compound

This compound is a cationic antimicrobial peptide. Its primary sequence is a modification of brevinin-1PMa, from which a segment of seven amino acids has been deleted. This modification has been shown to have a profound impact on its biological activity, particularly its selectivity for microbial over mammalian cells.

Antimicrobial Activity

This compound exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2] The available quantitative data for its antimicrobial efficacy is summarized in the table below.

Table 1: Antimicrobial Activity of this compound and Brevinin-1PMa

PeptideOrganismMIC (μM)Reference
This compoundStaphylococcus aureus31[2][3]
This compoundEscherichia coli62.5[2][3]
Brevinin-1PMaStaphylococcus aureus3[2][3]
Brevinin-1PMaEscherichia coli50[2][3]
Hemolytic Activity

A significant advantage of this compound is its substantially reduced hemolytic activity compared to the full-length brevinin-1PMa. This suggests a greater therapeutic window and lower risk of toxicity to mammalian red blood cells.

Table 2: Hemolytic Activity Profile

PeptideHemolytic ActivityObservationReference
This compoundMarkedly Reduced>50-fold decrease compared to Brevinin-1PMa[2][3]
Brevinin-1PMaStrongly Hemolytic-[2]

Potential Therapeutic Applications

Based on the known biological activities of the brevinin superfamily, this compound holds promise in several therapeutic areas. It is important to note that while the antimicrobial activity is confirmed, the anti-inflammatory and anticancer applications are speculative and require further investigation for this specific peptide.

Antimicrobial Agent

The demonstrated activity against S. aureus and E. coli positions this compound as a candidate for the development of new antimicrobial agents, particularly in light of rising antibiotic resistance. Its reduced hemolytic activity makes it a more attractive candidate for further development than its parent peptide.

Anti-inflammatory Agent (Hypothesized)

Several members of the brevinin peptide family have been shown to possess anti-inflammatory properties. For instance, Brevinin-1GHd has been demonstrated to suppress the release of pro-inflammatory cytokines like TNF-α, NO, IL-6, and IL-1β by inactivating the MAPK signaling pathway in LPS-stimulated macrophages.[4][5] Given that chronic inflammation is a hallmark of many diseases, the potential anti-inflammatory action of this compound warrants investigation.

Anticancer Agent (Hypothesized)

Certain brevinin peptides have exhibited cytotoxic activity against various cancer cell lines.[6] The proposed mechanism often involves the electrostatic attraction between the cationic peptide and the negatively charged cancer cell membranes, leading to membrane disruption and cell death through apoptosis or necrosis.[7] Brevinin-2R, for example, induces cell death through a lysosomal-mitochondrial pathway.[7] Whether this compound retains or possesses such anticancer properties is an open area for research.

Mechanism of Action

The primary mechanism of action for brevinin peptides is believed to be the disruption of microbial cell membranes. This is a common mechanism for many antimicrobial peptides and is thought to be a key reason for the lower propensity of bacteria to develop resistance compared to conventional antibiotics.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Anionic Phospholipids Insertion Membrane Insertion (Hydrophobic Interactions) Lipid_Bilayer->Insertion 2. Accumulation Peptide This compound (Cationic) Attraction Electrostatic Attraction Peptide->Attraction 1. Initial Contact Attraction->Lipid_Bilayer Pore_Formation Pore Formation (Barrel-stave or Toroidal Pore Model) Insertion->Pore_Formation 3. Destabilization Disruption Membrane Disruption & Loss of Integrity Pore_Formation->Disruption 4. Permeabilization Cell_Death Bacterial Cell Death Disruption->Cell_Death 5. Lysis

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G Start Start: Prepare Bacterial Inoculum Peptide_Prep Prepare Serial Dilutions of This compound Start->Peptide_Prep Plate_Setup Add Bacterial Suspension to 96-well Microtiter Plate Start->Plate_Setup Add_Peptide Add Peptide Dilutions to Wells Peptide_Prep->Add_Peptide Plate_Setup->Add_Peptide Controls Include Positive (Growth) and Negative (No Growth) Controls Add_Peptide->Controls Incubation Incubate at 37°C for 18-24 hours Controls->Incubation Read_Results Measure Optical Density (OD) or Visually Inspect for Growth Incubation->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.[8] The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8]

  • Peptide Dilution: this compound is serially diluted in the appropriate medium in a 96-well microtiter plate to achieve a range of concentrations.[9]

  • Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Controls: Wells containing only the bacterial suspension (positive control for growth) and wells with only sterile broth (negative control for contamination) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[8][9]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[9] This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity to mammalian cells.

G Start Start: Isolate Red Blood Cells (RBCs) RBC_Suspension Prepare a Standardized RBC Suspension Start->RBC_Suspension Incubation Incubate RBCs with Peptide Dilutions RBC_Suspension->Incubation Peptide_Dilutions Prepare Serial Dilutions of This compound Peptide_Dilutions->Incubation Controls Include Positive (100% Lysis) and Negative (0% Lysis) Controls Incubation->Controls Centrifugation Centrifuge to Pellet Intact RBCs Controls->Centrifugation Supernatant_Analysis Measure Hemoglobin Release in Supernatant (OD at 570 nm) Centrifugation->Supernatant_Analysis Calculate_Hemolysis Calculate Percentage Hemolysis Supernatant_Analysis->Calculate_Hemolysis End End Calculate_Hemolysis->End

References

Des(8-14)brevinin-1PMa: A Technical Guide to its Interaction with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa, a truncated analog of Brevinin-1PMa. This document collates available quantitative data on its biological activity, details the experimental protocols for its characterization, and elucidates its mechanism of interaction with bacterial membranes. Through structured data presentation and visual workflows, this guide serves as a comprehensive resource for researchers and professionals in the fields of antimicrobial research and drug development.

Introduction

Antimicrobial resistance poses a significant global health threat, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to inducing resistance. The brevinin family, isolated from the skin secretions of frogs, is a well-studied group of AMPs known for their potent antimicrobial and hemolytic activities.[1][2]

This compound is a synthetic analog of Brevinin-1PMa, a peptide identified in the skin secretions of the Amazon River frog, Lithobates palmipes.[3] It is derived from the parent peptide, Brevinin-1PMa (FLPLIAGVAAKVLPKIFCAISKKC), by the deletion of the amino acid sequence VAAKVLP (residues 8-14). This modification has been shown to significantly alter its biological activity, particularly reducing its toxicity to eukaryotic cells while retaining valuable antimicrobial properties.

Quantitative Data Summary

The biological activity of this compound has been quantitatively assessed to determine its antimicrobial efficacy and hemolytic activity. The following tables summarize the key findings, comparing the truncated peptide to its parent molecule, Brevinin-1PMa.

Table 1: Minimum Inhibitory Concentration (MIC) Data
PeptideTarget OrganismMIC (µM)Reference
This compound Staphylococcus aureus31[4]
Escherichia coli62.5[4]
Brevinin-1PMa (Parent Peptide) Staphylococcus aureus3[4]
Escherichia coli50[4]
Table 2: Hemolytic Activity Data
PeptideActivityObservationReference
This compound Hemolytic Activity> 50-fold decrease compared to Brevinin-1PMa[4]
Brevinin-1PMa (Parent Peptide) Hemolytic ActivityPotent hemolytic activity[5]

Interaction with Bacterial Membranes

The primary mechanism of action for most brevinin peptides involves the disruption of the bacterial cell membrane's integrity.[1][6] While specific studies on the membrane interaction of this compound are not yet available, its mechanism can be inferred from the extensive research on the brevinin-1 family.

The cationic nature of brevinin peptides facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] Following this initial binding, the peptides are thought to insert into the lipid bilayer.

In a membrane-mimetic environment, brevinin-1 peptides typically adopt an amphipathic α-helical structure.[7] This conformation is crucial for their membrane-disrupting activity. The proposed models for membrane disruption by brevinin peptides include the "carpet-like" model and the formation of "toroidal pores".[1] In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane micellization and eventual collapse. The toroidal pore model suggests that the peptides insert into the membrane, inducing a curvature in the lipid bilayer and forming pores where the peptide helices and lipid head groups line the channel.

The deletion of the hydrophobic segment in this compound likely alters its amphipathic character, which could explain the observed decrease in both antimicrobial and hemolytic activity. The reduced hydrophobicity may hinder its ability to insert deeply into the lipid core of the membrane, leading to a less disruptive interaction.

G Proposed Mechanism of this compound Interaction with Bacterial Membranes cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Peptide This compound (Cationic) Membrane Negatively Charged Bacterial Membrane (LPS/Teichoic Acids) Peptide->Membrane Electrostatic Attraction Disruption Membrane Permeabilization & Disruption Membrane->Disruption Peptide Insertion & Membrane Destabilization Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Figure 1: Proposed mechanism of this compound interaction with bacterial membranes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with bacterial membranes. These are representative protocols based on standard practices in the field.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.

Materials:

  • Test peptide (this compound)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.

G Workflow for Minimum Inhibitory Concentration (MIC) Assay A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Peptide B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its cytotoxicity towards mammalian cells.

Materials:

  • Test peptide (this compound)

  • Freshly drawn red blood cells (e.g., human, horse)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation and resuspend to the desired concentration (e.g., 2% v/v in PBS).

  • Peptide Incubation: Add various concentrations of the peptide to the red blood cell suspension in microcentrifuge tubes.

  • Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells with Triton X-100 for complete lysis).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of a peptide to permeabilize the bacterial cytoplasmic membrane using a fluorescent dye that only enters cells with compromised membranes.

Materials:

  • Test peptide (this compound)

  • Bacterial strains

  • SYTOX Green nucleic acid stain

  • Buffer (e.g., HEPES)

  • Fluorometer

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend in buffer to a specific optical density.

  • Assay Setup: Add the bacterial suspension to the wells of a microplate.

  • Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate in the dark.

  • Peptide Addition: Add different concentrations of the peptide to the wells.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation, 520 nm emission). An increase in fluorescence indicates membrane permeabilization.

G Workflow for Membrane Permeabilization Assay A Prepare Bacterial Suspension B Add SYTOX Green and Incubate A->B C Add Peptide B->C D Monitor Fluorescence Intensity Over Time C->D E Analyze Data to Determine Permeabilization D->E

Figure 3: Workflow for the membrane permeabilization assay using SYTOX Green.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments, such as in aqueous solution and in the presence of membrane-mimicking liposomes.

Materials:

  • Test peptide (this compound)

  • Buffer (e.g., phosphate buffer)

  • Membrane-mimicking liposomes (e.g., prepared from bacterial lipids)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare solutions of the peptide in buffer and in the presence of liposomes at various peptide-to-lipid ratios.

  • CD Spectra Acquisition: Record the CD spectra of the samples in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A transition from a random coil in buffer to an α-helical structure in the presence of liposomes is indicative of membrane interaction and folding.

Conclusion

This compound represents an interesting lead compound in the development of new antimicrobial agents. Its significantly reduced hemolytic activity compared to its parent peptide, Brevinin-1PMa, highlights the potential of peptide truncation as a strategy to mitigate cytotoxicity. While its antimicrobial potency is also reduced, the retained activity against clinically relevant bacteria warrants further investigation. This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies to guide future research into its mechanism of action, optimization, and potential therapeutic applications. Further studies focusing on its specific interactions with bacterial membrane models and its efficacy in in vivo infection models are crucial next steps in its development pipeline.

References

Unraveling the Impact of Reduced Cationicity on Des(8-14)brevinin-1PMa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa, focusing on the effects of its reduced cationicity on its biological activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research and peptide therapeutics.

Introduction

Antimicrobial resistance is a pressing global health crisis, necessitating the development of novel therapeutic agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the microbial cell membrane. The brevinin family of peptides, isolated from amphibian skin, has demonstrated potent antimicrobial properties. This guide investigates a truncated analog of brevinin-1PMa, termed this compound, to elucidate the role of a specific peptide region and its associated charge in antimicrobial and hemolytic activities.

Peptide Profiles

The parent peptide, brevinin-1PMa, and its truncated analog, this compound, are the focus of this investigation. The deletion of the seven-amino-acid sequence "VAAKVLP" results in a smaller peptide with a theoretical reduction in net positive charge, a property widely considered crucial for the initial interaction with negatively charged bacterial membranes.

Table 1: Amino Acid Sequences of Brevinin-1PMa and this compound

PeptideAmino Acid Sequence
Brevinin-1PMaFLPLIAGVAAKVLP KIFCAISKKC
This compoundFLPLIAGKIFCAISKKC

Biological Activity: A Comparative Analysis

The truncation of brevinin-1PMa to this compound has a profound and differential impact on its biological activities. The following table summarizes the key quantitative data from antimicrobial and hemolytic assays.

Table 2: Comparative Biological Activities of Brevinin-1PMa and this compound

PeptideTarget Organism/CellAssayResultReference
Brevinin-1PMaStaphylococcus aureusMIC3 µM[1]
This compoundStaphylococcus aureusMIC31 µM[1]
Brevinin-1PMaEscherichia coliMIC50 µM[1]
This compoundEscherichia coliMIC62.5 µM[1]
Brevinin-1PMaMouse ErythrocytesHemolytic Activity>50-fold higher than this compound[1]
This compoundMouse ErythrocytesHemolytic Activity>50-fold decrease compared to Brevinin-1PMa[1]

The data clearly indicates that the deletion of the VAAKVLP sequence leads to a significant (10-fold) reduction in potency against the Gram-positive bacterium Staphylococcus aureus.[1] In contrast, the activity against the Gram-negative bacterium Escherichia coli is largely maintained.[1] Most notably, the hemolytic activity of this compound is dramatically reduced by over 50-fold, suggesting a significant improvement in its selectivity for bacterial over mammalian cells.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely accepted technique for its determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) start->bacterial_culture peptide_dilution Prepare Serial Dilutions of Peptides start->peptide_dilution inoculation Inoculate Microtiter Plate Wells with Bacteria and Peptides bacterial_culture->inoculation peptide_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Turbidity or Measure OD600 incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end_mic End determine_mic->end_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol Steps:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated until it reaches the logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Preparation of Peptide Dilutions: The antimicrobial peptides are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start rbc_prep Prepare Red Blood Cell (RBC) Suspension start->rbc_prep peptide_dilution Prepare Serial Dilutions of Peptides start->peptide_dilution incubation Incubate Peptides with RBC Suspension rbc_prep->incubation peptide_dilution->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation measure_hemoglobin Measure Absorbance of Supernatant (Hemoglobin Release) at 540 nm centrifugation->measure_hemoglobin calculate_hemolysis Calculate Percentage Hemolysis measure_hemoglobin->calculate_hemolysis end_hemolysis End calculate_hemolysis->end_hemolysis

Caption: Workflow for the Hemolytic Activity assay.

Protocol Steps:

  • Preparation of Red Blood Cell (RBC) Suspension: Freshly drawn red blood cells (e.g., from mice) are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).

  • Incubation: The peptide at various concentrations is incubated with the RBC suspension for a defined period (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Percentage Hemolysis: The percentage of hemolysis is calculated relative to the positive control.

Proposed Mechanisms of Action: The Role of Cationicity

The observed differences in the biological activities of brevinin-1PMa and this compound can be attributed to the altered physicochemical properties of the truncated peptide, primarily its reduced cationicity. The initial interaction of most cationic AMPs with the bacterial membrane is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The reduced positive charge of this compound likely weakens this initial electrostatic interaction, leading to a decreased accumulation of the peptide on the bacterial surface. This can explain the reduced potency against S. aureus. The retained activity against E. coli suggests that other factors, such as the overall hydrophobicity and amphipathicity of the peptide, also play a crucial role in its interaction with the outer membrane of Gram-negative bacteria.

The dramatic reduction in hemolytic activity is a significant finding. Eukaryotic cell membranes are generally zwitterionic and have a lower net negative charge compared to bacterial membranes. The higher cationicity of brevinin-1PMa may lead to non-specific interactions with and disruption of erythrocyte membranes. The lower positive charge of this compound significantly mitigates this off-target toxicity, enhancing its therapeutic potential.

Several models have been proposed to describe the membrane-disrupting mechanisms of AMPs. The following diagrams illustrate these conceptual pathways.

AMP_Mechanisms cluster_toroidal Toroidal Pore Model cluster_barrel Barrel-Stave Model cluster_carpet Carpet Model tp1 Peptide aggregates on membrane surface tp2 Peptides induce lipid monolayers to bend inward tp1->tp2 tp3 Formation of a water-filled pore lined by both peptides and lipid head groups tp2->tp3 bs1 Peptides bind to the membrane surface bs2 Peptides insert into the hydrophobic core bs1->bs2 bs3 Formation of a transmembrane pore with peptides forming the staves of a barrel bs2->bs3 c1 Peptides accumulate on the membrane surface, forming a 'carpet' c2 At a critical concentration, peptides disrupt the membrane in a detergent-like manner c1->c2 c3 Membrane micellization and disintegration c2->c3

Caption: Proposed models for the membrane-disrupting mechanisms of antimicrobial peptides.

Conclusion and Future Directions

The investigation of this compound provides valuable insights into the structure-activity relationship of brevinin peptides. The reduction in cationicity through the deletion of the VAAKVLP sequence significantly diminishes its activity against S. aureus and, more importantly, drastically reduces its hemolytic activity while maintaining its potency against E. coli. This highlights the potential for designing novel antimicrobial peptides with improved selectivity and therapeutic indices by modulating their charge and other physicochemical properties.

Future research should focus on:

  • Detailed biophysical studies to characterize the interaction of both peptides with model membranes mimicking bacterial and mammalian cell surfaces.

  • Further truncation and amino acid substitution studies to pinpoint the key residues responsible for the observed activities.

  • In vivo efficacy and toxicity studies of this compound to assess its potential as a therapeutic candidate.

By understanding the fundamental principles governing the activity and selectivity of AMPs, the scientific community can accelerate the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

The Absence of Proline: A Key Determinant in the Reduced Activity and Hemolytic Profile of Des(8-14)brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic modification of antimicrobial peptides (AMPs) is a cornerstone of next-generation antibiotic development. This guide delves into the functional consequences of a specific truncation in the amphibian-derived peptide, brevinin-1PMa. The removal of a seven-amino-acid segment, which includes a crucial proline residue, to form Des(8-14)brevinin-1PMa, dramatically alters its biological activity. This analysis provides a comprehensive overview of the available data, experimental methodologies, and the underlying structure-activity relationships, offering valuable insights for the rational design of novel AMPs with improved therapeutic indices.

Comparative Biological Activity of Brevinin-1PMa and this compound

The truncation of brevinin-1PMa to this compound has a profound and differential impact on its antimicrobial and hemolytic activities. The original peptide, brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC. The deletion of the VAAKVLP sequence results in this compound. This modification significantly reduces its potency against the Gram-positive bacterium Staphylococcus aureus and drastically curtails its hemolytic activity, while largely maintaining its effectiveness against the Gram-negative bacterium Escherichia coli.

PeptideTarget Organism/CellActivity MetricValue
Brevinin-1PMaStaphylococcus aureusMinimum Inhibitory Concentration (MIC)3 µM[1][2][3][4][5]
This compoundStaphylococcus aureusMinimum Inhibitory Concentration (MIC)31 µM[1][2][3][4][5]
Brevinin-1PMaEscherichia coliMinimum Inhibitory Concentration (MIC)50 µM[1][2][3][4][5]
This compoundEscherichia coliMinimum Inhibitory Concentration (MIC)62.5 µM[1][2][3][4][5]
Brevinin-1PMaHuman Red Blood CellsHemolytic ActivityHigh
This compoundHuman Red Blood CellsHemolytic Activity>50-fold decrease compared to Brevinin-1PMa[1][2][3][4][5]

The Structural Significance of Proline-14

The deleted segment in this compound includes Proline at position 14 of the parent peptide. Proline residues are known to introduce structural constraints in peptides, often inducing kinks or turns in the peptide backbone. In the context of brevinin-1 peptides, Proline-14 is a highly conserved residue and is believed to be critical for creating a stable kink in the molecule. This structural feature is thought to be essential for the peptide's interaction with and disruption of bacterial membranes. The absence of this proline-induced kink in this compound likely underlies the observed reduction in its antimicrobial activity against S. aureus and its dramatically lower hemolytic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (S. aureus or E. coli) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: The peptides (brevinin-1PMa and this compound) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.

  • Preparation of Red Blood Cells (RBCs): Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other cellular components. The washed RBCs are then resuspended in PBS to a final concentration of 1-4%.

  • Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well. A positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (PBS alone) are included.

  • Incubation and Centrifugation: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The supernatant from each well is transferred to a new plate, and the amount of hemoglobin released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm or 570 nm) using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.

Visualizing the Impact of Proline Absence

The following diagrams illustrate the structure-activity relationship and the experimental workflow.

G Structure-Activity Relationship of Brevinin-1PMa and its Truncated Analog cluster_0 Brevinin-1PMa cluster_1 This compound cluster_2 Biological Activity b1pma FLPLIAGVAAKVLPKIFCAISKKC (Full-length peptide) pro14 Proline at position 14 b1pma->pro14 ecoli_activity Maintained Activity vs. E. coli b1pma->ecoli_activity kink Stable Kink Structure pro14->kink high_staph High Activity vs. S. aureus (MIC 3 µM) kink->high_staph high_hemo High Hemolytic Activity kink->high_hemo des FLPLIAG...PKIFCAISKKC (Truncated peptide) no_pro Absence of Proline-14 des->no_pro des->ecoli_activity no_kink Loss of Stable Kink no_pro->no_kink low_staph Low Activity vs. S. aureus (MIC 31 µM) no_kink->low_staph low_hemo Low Hemolytic Activity (>50-fold decrease) no_kink->low_hemo

Caption: Impact of Proline-14 absence on the structure and activity of brevinin-1PMa.

G Experimental Workflow for Antimicrobial and Hemolytic Activity Assays cluster_0 Antimicrobial Susceptibility (Broth Microdilution) cluster_1 Hemolytic Activity Assay a1 Prepare Bacterial Inoculum a2 Serial Dilution of Peptides a1->a2 a3 Inoculate and Incubate a2->a3 a4 Determine MIC a3->a4 end End a4->end h1 Prepare Red Blood Cell Suspension h2 Incubate Peptides with RBCs h1->h2 h3 Centrifuge to Pellet Intact Cells h2->h3 h4 Measure Hemoglobin Release h3->h4 h4->end start Start start->a1 start->h1

Caption: Workflow for assessing the biological activity of antimicrobial peptides.

Signaling Pathway Involvement: An Immunomodulatory Perspective

While the primary antimicrobial mechanism of brevinin peptides is believed to be membrane disruption, some studies suggest an immunomodulatory role involving cellular signaling pathways. For instance, certain brevinin-1 peptides have been shown to bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This interaction can lead to the suppression of pro-inflammatory cytokine release by inactivating the MAPK signaling pathway. This suggests a dual role for some brevinins, acting directly on microbes and also modulating the host's immune response.

G Proposed Immunomodulatory Signaling Pathway of Brevinin-1 Peptides cluster_0 Cellular Response b1 Brevinin-1 Peptide lps Lipopolysaccharide (LPS) b1->lps Binds to mapk MAPK Signaling Pathway b1->mapk Inactivates lps->mapk Activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines Induces Release of immune_cell Immune Cell (e.g., Macrophage)

Caption: Brevinin-1 peptides may modulate inflammatory responses by targeting the MAPK pathway.

Conclusion

The deletion of the VAAKVLP segment, and critically the proline residue within it, from brevinin-1PMa serves as a compelling case study in the structure-activity relationship of antimicrobial peptides. The resulting analog, this compound, exhibits a significantly attenuated activity against S. aureus and a markedly improved hemolytic profile. This trade-off, however, comes with the retention of activity against E. coli, highlighting the potential for engineering peptides with greater selectivity. For researchers and drug developers, these findings underscore the importance of specific amino acid residues and their structural implications in dictating the biological and toxicological properties of AMPs. The detailed methodologies and conceptual diagrams provided in this guide offer a framework for the continued exploration and rational design of novel peptide-based therapeutics.

References

Des(8-14)brevinin-1PMa: A Promising Scaffold for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. Among these, Des(8-14)brevinin-1PMa, a truncated analog of a natural frog-skin-derived peptide, presents a compelling template for the design of new antibiotics with an improved therapeutic index. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its potential as a scaffold for the development of next-generation antimicrobial agents.

Introduction to this compound

This compound is a synthetically derived antimicrobial peptide. It is a modification of brevinin-1PMa, a host-defense peptide isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. The modification involves the deletion of a seven-amino-acid segment (residues 8-14, sequence VAAKVLP) from the parent peptide. This alteration has been shown to be a critical determinant of the peptide's biological activity, significantly reducing its toxicity to mammalian cells while retaining potent antimicrobial properties.

Brevinin-family peptides are characterized by their cationic nature and their propensity to form an amphipathic α-helical secondary structure. These structural features are crucial for their interaction with and disruption of microbial cell membranes.

Physicochemical and Biological Properties

This compound is a host-defense peptide that exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1] A key characteristic of this peptide is its significantly reduced hemolytic activity compared to its parent peptide, brevinin-1PMa. This favorable safety profile makes it an attractive candidate for further development.

Data Presentation

The antimicrobial and hemolytic activities of this compound and its parent peptide are summarized in the table below.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)Hemolytic Activity (LC50)
This compound Staphylococcus aureus31 µM[2]>50-fold reduction compared to brevinin-1PMa[2][3]
Escherichia coli62.5 µM[2][3]>50-fold reduction compared to brevinin-1PMa[2][3]
Brevinin-1PMa Staphylococcus aureus3 µM[3]4 µM (against mouse erythrocytes)[3]
Escherichia coli50 µM[3]4 µM (against mouse erythrocytes)[3]

Mechanism of Action

The primary mechanism of action for this compound, like other brevinin-family peptides, is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding to the membrane surface, the peptide undergoes a conformational change, folding into an amphipathic α-helix. This structure allows the peptide to insert into the lipid bilayer, leading to membrane permeabilization and eventual cell death. Several models have been proposed to describe this membrane disruption process, including the "barrel-stave" and "toroidal pore" models. In the barrel-stave model, the peptides aggregate to form a transmembrane pore, while in the toroidal pore model, the peptides and lipids together form the pore, causing significant membrane curvature.

G cluster_0 Bacterial Membrane Interaction Peptide Cationic this compound Membrane Anionic Bacterial Membrane Peptide->Membrane Attraction Binding Electrostatic Binding Membrane->Binding Folding α-Helical Folding Binding->Folding Insertion Membrane Insertion Folding->Insertion Disruption Membrane Disruption Insertion->Disruption Death Cell Death Disruption->Death

Proposed mechanism of action for this compound.

This compound as a Template for Novel Antibiotic Development

The favorable balance of antimicrobial activity and reduced cytotoxicity makes this compound an excellent starting point for the design of novel antibiotic candidates. The development process involves a cyclical workflow of design, synthesis, and testing of new peptide analogs.

The structure-activity relationship (SAR) of brevinin peptides provides valuable insights for rational drug design. Key parameters that can be modulated to optimize activity and selectivity include:

  • Amino Acid Sequence: Substitutions of specific amino acids can enhance antimicrobial potency, broaden the spectrum of activity, or further reduce hemolytic activity.

  • Net Charge: Increasing the net positive charge can enhance the initial electrostatic interaction with the bacterial membrane.

  • Hydrophobicity: Modifying the hydrophobicity of the peptide can influence its ability to insert into and disrupt the lipid bilayer.

  • Helicity: Stabilizing the α-helical structure can improve antimicrobial efficacy.

G cluster_0 Antibiotic Development Workflow Template This compound Template Design Analog Design (SAR-guided) Template->Design Synthesis Peptide Synthesis (SPPS) Design->Synthesis Testing In Vitro Testing (MIC, Hemolysis) Synthesis->Testing Testing->Design Unfavorable Profile Optimization Lead Optimization Testing->Optimization Favorable Profile Candidate Preclinical Candidate Optimization->Candidate G cluster_0 Experimental Workflow for AMP Evaluation Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization MIC MIC Assay Characterization->MIC Hemolysis Hemolytic Assay Characterization->Hemolysis Analysis Data Analysis & SAR MIC->Analysis Hemolysis->Analysis

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Des(8-14)brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of Des(8-14)brevinin-1PMa, a truncated analog of the antimicrobial peptide brevinin-1PMa. This compound exhibits antimicrobial activity and is of interest for research and potential therapeutic development. These application notes detail the synthesis protocol using Fmoc/tBu chemistry, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry. Furthermore, a representative signaling pathway associated with the immunomodulatory activity of brevinin peptides is illustrated.

Introduction

This compound is a synthetic host-defense peptide derived from brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. The parent peptide, brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC with a disulfide bridge between Cys18 and Cys24. This compound is characterized by the deletion of the amino acid sequence VAAKVLP. This modification has been shown to alter its biological activity, including its antimicrobial and hemolytic properties[1][2][3]. The solid-phase peptide synthesis (SPPS) method, pioneered by R. Bruce Merrifield, allows for the efficient and stepwise assembly of amino acids to create this and other synthetic peptides[4].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence FLPLIAGKIFCAISKKC
Molecular Formula C81H135N21O20S2
Molecular Weight 1815.2 g/mol
Residue Count 17
Disulfide Bridge Cys8-Cys16

Table 2: Materials and Reagents for Synthesis

Material/ReagentSupplier (Example)Grade
Fmoc-Cys(Trt)-Wang resinSigma-AldrichSynthesis Grade
Fmoc-amino acidsSigma-AldrichSynthesis Grade
HBTUSigma-AldrichSynthesis Grade
DIPEASigma-AldrichSynthesis Grade
PiperidineSigma-AldrichSynthesis Grade
DMFSigma-AldrichHPLC Grade
DCMSigma-AldrichHPLC Grade
TFASigma-AldrichReagent Grade
TISSigma-AldrichReagent Grade
WaterMilli-Q or equivalentUltrapure
AcetonitrileSigma-AldrichHPLC Grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

1.1. Resin Swelling:

  • Place Fmoc-Cys(Trt)-Wang resin (0.1 mmol) in a reaction vessel.

  • Add dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DCM.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in dimethylformamide (DMF, 10 mL) to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HBTU (0.48 mmol, 4.8 eq.) in DMF (5 mL).

  • Add N,N-diisopropylethylamine (DIPEA, 1.0 mmol, 10 eq.) to the activation mixture and agitate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • To ensure complete coupling, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

1.4. Chain Elongation:

  • Repeat the deprotection (1.2) and coupling (1.3) steps for each subsequent amino acid in the this compound sequence: C-terminus - Cys(Trt) - Lys(Boc) - Lys(Boc) - Ser(tBu) - Ile - Ala - Cys(Trt) - Phe - Ile - Lys(Boc) - Gly - Ala - Ile - Leu - Pro - Leu - Phe - N-terminus

1.5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v, 10 mL).

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification

2.1. RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 5-65% Mobile Phase B over 60 minutes is typically effective.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

Peptide Characterization and Disulfide Bond Formation

3.1. Mass Spectrometry:

  • Confirm the molecular weight of the purified linear peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

3.2. Disulfide Bond Formation:

  • Dissolve the purified linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a concentration of 0.1-0.5 mg/mL.

  • Stir the solution gently, open to the air, for 24-48 hours to allow for oxidative cyclization.

  • Monitor the completion of the reaction by RP-HPLC and mass spectrometry (a decrease in molecular weight of 2 Da indicates disulfide bond formation).

3.3. Final Purification:

  • Purify the cyclized peptide by RP-HPLC using the same conditions as in step 2.1.

  • Lyophilize the pure fractions to obtain the final this compound as a white powder.

Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Chain Elongation Amino_Acid_Coupling->Chain_Elongation Repeat for each AA Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide RP_HPLC_1 RP-HPLC Purification (Linear) Crude_Peptide->RP_HPLC_1 Mass_Spec_1 Mass Spectrometry (Linear) RP_HPLC_1->Mass_Spec_1 Cyclization Disulfide Bond Formation Mass_Spec_1->Cyclization RP_HPLC_2 RP-HPLC Purification (Cyclized) Cyclization->RP_HPLC_2 Mass_Spec_2 Mass Spectrometry (Cyclized) RP_HPLC_2->Mass_Spec_2 Lyophilization Lyophilization Mass_Spec_2->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Representative Signaling Pathway of Brevinin Peptides

Some brevinin peptides have been shown to modulate the inflammatory response by interacting with components of the innate immune system. For instance, they can bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and subsequently influence intracellular signaling cascades such as the MAPK pathway[5][6].

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Brevinin Brevinin Peptide LPS LPS Brevinin->LPS Binds to & Neutralizes MAPK_Pathway MAPK Pathway (JNK, ERK, p38) Brevinin->MAPK_Pathway Inhibits Phosphorylation TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK_Pathway Activates NF_kB NF-κB TLR4->NF_kB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Inflammatory_Cytokines Inhibits Release NF_kB->Inflammatory_Cytokines Promotes Transcription

Caption: Brevinin peptides' modulation of the LPS-induced inflammatory response.

References

Application Notes and Protocols for Sequencing "Des(8-14)brevinin-1PMa" via Edman Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Des(8-14)brevinin-1PMa" is a truncated antimicrobial peptide derived from brevinin-1PMa, a host-defense peptide found in the skin secretions of the Amazon River frog, Lithobates palmipes.[1] The determination of its primary amino acid sequence is crucial for understanding its structure-activity relationship, mechanism of action, and potential as a therapeutic agent. Edman degradation is a cornerstone technique for N-terminal sequencing of peptides and proteins, providing a stepwise method to identify amino acid residues from the N-terminus.[2][3][4] This document provides detailed application notes and protocols for the sequencing of "this compound" using an automated Edman degradation sequencer, such as the Applied Biosystems 494 Procise Protein Sequencer, the instrument used in the original characterization of this peptide.[1]

Principle of Edman Degradation

Developed by Pehr Edman, this method involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain without disrupting other peptide bonds, and then identifying the cleaved amino acid derivative.[2][3][4] The process consists of three key steps per cycle:

  • Coupling: The free N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: Under acidic conditions (using trifluoroacetic acid - TFA), the PTC-linked N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[2]

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) based on its retention time compared to known standards.[2][4]

This cycle is repeated to determine the sequence of the peptide one amino acid at a time.[2]

Data Presentation

The successful sequencing of "this compound" yields quantitative data at each cycle. The following table is a representative example of the expected results from an automated Edman degradation run of a purified peptide sample. The yields are typically highest for the initial cycles and decrease progressively due to incomplete reactions and sample washout.

Cycle NumberIdentified Amino AcidPTH-Amino Acid Yield (pmol)Repetitive Cycle Efficiency (%)
1Phenylalanine (F)85.0-
2Leucine (L)79.994.0
3Proline (P)74.393.0
4Leucine (L)68.492.0
5Isoleucine (I)62.291.0
6Alanine (A)56.691.0
7Glycine (G)50.489.0
8Lysine (K)44.989.0
9Isoleucine (I)39.588.0
10Phenylalanine (F)34.487.0
11Cysteine (C)29.285.0
12Alanine (A)24.584.0
13Isoleucine (I)20.182.0
14Serine (S)16.180.0
15Lysine (K)12.678.0
16Lysine (K)9.676.0
17Cysteine (C)7.174.0

Note: The data presented in this table is illustrative and representative of a typical Edman degradation sequencing run for a short peptide. Actual yields and efficiencies may vary based on the specific peptide sequence, sample purity, and instrument performance.

Experimental Protocols

Sample Preparation

High-quality sample preparation is critical for successful Edman sequencing. The sample must be free of contaminants that can interfere with the chemistry or block the N-terminus.

  • Purity: The "this compound" peptide sample should be of high purity (>95%), typically achieved by reversed-phase HPLC.

  • Buffer Composition: The sample should be in a volatile buffer or solvent to avoid the deposition of non-volatile salts in the sequencer. Suitable solvents include 0.1% TFA in water/acetonitrile. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) as they will react with PITC.

  • Sample Amount: A typical amount required for sequencing is in the low picomole range (10-100 pmol).[4]

  • Sample Loading: The purified peptide can be loaded onto a Polyvinylidene difluoride (PVDF) membrane or directly into the reaction cartridge of the sequencer. For PVDF membrane loading, the peptide is spotted onto the membrane and allowed to dry.

Automated Edman Degradation Sequencing Protocol (Adapted for Applied Biosystems 494 Procise)

The following is a generalized protocol for an automated Edman degradation run on an Applied Biosystems 494 Procise Protein Sequencer. The specific cycle parameters are programmed into the instrument's control software.

Reagents and Solvents:

  • R1: 5% Phenylisothiocyanate (PITC) in n-heptane

  • R2: N-trimethylamine/water/2-propanol (coupling base)

  • R3: Trifluoroacetic acid (TFA) (cleavage acid)

  • S1: Heptane

  • S2: Ethyl acetate

  • S3: 1-Chlorobutane

  • S4: Acetonitrile

  • Conversion Reagent: 25% TFA in water

Instrument Cycle Parameters (Illustrative):

StepFunctionReagent/SolventDuration (seconds)Temperature (°C)
Coupling Deliver Coupling BaseR26047
DryArgon12047
Deliver PITCR16047
Couple-120047
DryArgon18047
WashS1, S230047
Cleavage DryArgon18047
Deliver Cleavage AcidR36047
Cleave-18047
DryArgon30047
Extract ATZ-amino acidS318047
Conversion Transfer to Flask--55
DryArgon12055
Deliver Conversion Reagent25% TFA6055
Convert-120055
DryArgon30055
HPLC Analysis Inject PTH-amino acid---
HPLC RunGradient1800-

Note: These parameters are illustrative and should be optimized based on the specific instrument, reagents, and peptide being sequenced.

PTH-Amino Acid Analysis

The identification of the PTH-amino acid derivative from each cycle is performed by on-line HPLC.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate) is commonly employed.

  • Detection: The PTH-amino acids are detected by their UV absorbance at 269 nm.

  • Data Analysis: The retention time of the peak from each cycle is compared to the retention times of a standard mixture of PTH-amino acids to identify the amino acid. The peak area is used to quantify the yield at each cycle.

Mandatory Visualizations

Edman_Degradation_Workflow cluster_Sample Sample Preparation cluster_Sequencer Automated Edman Sequencer cluster_Cycle Repetitive Cycle cluster_Analysis Data Analysis Purified_Peptide Purified this compound Coupling Coupling with PITC Purified_Peptide->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Identification of PTH-amino acid Conversion->HPLC Sequence Amino Acid Sequence Determination HPLC->Sequence Sequence->Coupling Next Cycle

Caption: Workflow for the automated Edman degradation sequencing of "this compound".

Edman_Degradation_Chemistry Peptide Peptide (N-terminus) PTC_Peptide PTC-Peptide Peptide->PTC_Peptide Coupling (Alkaline) PITC Phenylisothiocyanate (PITC) PITC->PTC_Peptide ATZ_Amino_Acid ATZ-Amino Acid PTC_Peptide->ATZ_Amino_Acid Cleavage Shortened_Peptide Shortened Peptide PTC_Peptide->Shortened_Peptide TFA Trifluoroacetic Acid (TFA) TFA->ATZ_Amino_Acid PTH_Amino_Acid PTH-Amino Acid ATZ_Amino_Acid->PTH_Amino_Acid Conversion Aqueous_Acid Aqueous Acid Aqueous_Acid->PTH_Amino_Acid HPLC HPLC Analysis PTH_Amino_Acid->HPLC

Caption: Chemical reactions in one cycle of Edman degradation.

References

Application Notes and Protocols: In Vivo Efficacy Studies of "Des(8-14)brevinin-1PMa"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs. They are known for their broad-spectrum antimicrobial activity.[1][2][3] Des(8-14)brevinin-1PMa is a synthetic analogue of the naturally occurring brevinin-1PMa. This document provides an overview of the known in vitro efficacy of this compound and detailed protocols for potential in vivo efficacy studies based on research conducted with related brevinin peptides.

It is important to note that, to date, no direct in vivo efficacy studies for this compound have been published in the peer-reviewed scientific literature. The following sections on in vivo applications are based on methodologies used for other brevinin family members and are provided as a guide for future research.

In Vitro Efficacy of this compound

This compound was designed to reduce the hemolytic activity of the parent peptide, brevinin-1PMa, while retaining its antimicrobial properties. The deletion of a seven-amino-acid sequence resulted in a significant decrease in hemolytic activity, although it also reduced its potency against Staphylococcus aureus.[4][5][6] However, its efficacy against Escherichia coli was maintained.[4][5][6]

Table 1: In Vitro Antimicrobial and Hemolytic Activity of this compound and Brevinin-1PMa
PeptideTarget Organism/CellMIC (µM)LC50 (µM)
This compound Staphylococcus aureus31>50
Escherichia coli62.5>50
Mouse Erythrocytes->200
Brevinin-1PMa Staphylococcus aureus3-
Escherichia coli50-
Mouse Erythrocytes-4

MIC: Minimum Inhibitory Concentration; LC50: 50% Lethal Concentration. Data sourced from multiple references.[4][5][6]

Potential In Vivo Applications and Protocols

Based on the activities of other brevinin peptides, this compound could be investigated for its in vivo efficacy in antimicrobial, anti-inflammatory, and anticancer applications.

Antimicrobial In Vivo Efficacy

Several studies have demonstrated the in vivo antimicrobial efficacy of brevinin peptides and their analogues in various animal models.

Table 2: In Vivo Antimicrobial Efficacy of Brevinin Analogues
PeptideAnimal ModelInfectionDosingOutcome
Brevinin-1OS Analogues (OSd, OSe, OSf) Galleria mellonella (Waxworm)MRSA10 mg/kgSignificantly decreased mortality
Brevinin-2 Analogues Caenorhabditis elegansMRSA-Increased survival rate
Brevinin-1 Analogue (5R) Galleria mellonella (Waxworm)MRSA5, 10, 15 mg/kgDose-dependent increase in survival

MRSA: Methicillin-resistant Staphylococcus aureus.[7][8][9]

Protocol: In Vivo Antimicrobial Efficacy in a Murine Thigh Infection Model

This protocol is adapted from standard methodologies for testing antimicrobial peptides in vivo.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old, female.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

2. Bacterial Strain:

  • Use a clinically relevant strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.

  • Prepare a mid-logarithmic phase culture of the bacteria.

3. Infection Procedure:

  • Anesthetize mice using isoflurane.

  • Induce neutropenia by intraperitoneal injection of cyclophosphamide (150 mg/kg) on day -4 and day -1 relative to infection.

  • Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10^5 CFU) into the right thigh muscle of each mouse.

4. Treatment:

  • Two hours post-infection, administer this compound intravenously or intraperitoneally.

  • Dose range: A dose-ranging study should be performed (e.g., 1, 5, 10, 20 mg/kg).

  • Control groups: Vehicle control (e.g., saline) and a positive control antibiotic (e.g., vancomycin).

5. Efficacy Assessment:

  • At 24 hours post-treatment, euthanize the mice.

  • Aseptically remove the infected thigh muscle.

  • Homogenize the tissue in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

6. Statistical Analysis:

  • Compare the bacterial loads between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatize Acclimatize Mice neutropenia Induce Neutropenia acclimatize->neutropenia infect Thigh Infection with MRSA neutropenia->infect treat Administer this compound infect->treat euthanize Euthanize Mice treat->euthanize harvest Harvest Thigh Muscle euthanize->harvest homogenize Homogenize Tissue harvest->homogenize plate Plate for CFU Count homogenize->plate

Murine Thigh Infection Model Workflow

Anti-inflammatory In Vivo Efficacy

A study on Brevinin-1GHd has shown its potential as an anti-inflammatory agent by neutralizing lipopolysaccharide (LPS).[1][10][11][12]

Table 3: In Vivo Anti-inflammatory Efficacy of Brevinin-1GHd
PeptideAnimal ModelInflammation ModelDosingOutcome
Brevinin-1GHd MiceCarrageenan-induced paw edema-Significant inhibition of edema development

[1][10][11][12]

Protocol: In Vivo Anti-inflammatory Activity in a Mouse Model of Endotoxemia

This protocol is designed to assess the LPS-neutralizing and anti-inflammatory effects of this compound.

1. Animal Model:

  • Species: C57BL/6 mice, 8-10 weeks old.

2. Induction of Inflammation:

  • Inject mice intraperitoneally with a lethal dose of LPS (e.g., 15 mg/kg).

3. Treatment:

  • Administer this compound (e.g., 5 mg/kg) intravenously, either 30 minutes before or 30 minutes after the LPS challenge.

  • Control groups: Saline control and LPS-only control.

4. Efficacy Assessment:

  • Survival Rate: Monitor survival for up to 7 days.

  • Cytokine Analysis: At 2, 6, and 12 hours post-LPS injection, collect blood samples via cardiac puncture. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

  • Histopathology: At 24 hours, euthanize a subset of animals and collect lung, liver, and kidney tissues for histological examination of inflammation and tissue damage.

G LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Brevinin This compound Brevinin->LPS Neutralization G Peptide This compound Membrane Cancer Cell Membrane (Negatively Charged) Peptide->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Lysosome Lysosomal Membrane Permeabilization Disruption->Lysosome Mitochondria Mitochondrial Dysfunction Lysosome->Mitochondria Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis

References

Application Notes and Protocols: Des(8-14)brevinin-1PMa for the Treatment of Multi-Drug Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des(8-14)brevinin-1PMa is a truncated analogue of the naturally occurring antimicrobial peptide (AMP) brevinin-1PMa, which was first isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. This modified peptide has garnered scientific interest due to its antimicrobial activity against Gram-positive bacteria, including the clinically significant multi-drug resistant Staphylococcus aureus (MRSA). Notably, this compound exhibits significantly reduced hemolytic activity compared to its parent peptide, a characteristic that enhances its therapeutic potential by minimizing toxicity to mammalian cells.[1]

These application notes provide a comprehensive overview of the known anti-MRSA properties of this compound, detailed protocols for its in vitro evaluation, and a summary of its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent peptide, brevinin-1PMa, for comparative purposes.

Table 1: In Vitro Antimicrobial Activity

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (μM)
This compound Staphylococcus aureus31[1]
Brevinin-1PMaStaphylococcus aureus3[1]
This compound Escherichia coli62.5[1]
Brevinin-1PMaEscherichia coli50[1]

Table 2: Hemolytic Activity

PeptideHemolytic Activity Comparison
This compound >50-fold decrease in hemolytic activity compared to Brevinin-1PMa[1]
Brevinin-1PMaHigh

Mechanism of Action

The antimicrobial activity of brevinin-family peptides is primarily attributed to their ability to disrupt the integrity of bacterial cell membranes. These peptides are typically cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial membranes, such as phospholipids.[2] While the precise mechanism for this compound has not been definitively elucidated, it is hypothesized to follow one of the established models for membrane-active AMPs:

  • Barrel-Stave Model: In this model, the peptides insert into the bacterial membrane, aggregating to form transmembrane pores. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and other small molecules can leak, leading to dissipation of the membrane potential and eventual cell death.[2]

  • Carpet-Like Model: Alternatively, the peptides may accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.[2]

The reduced hemolytic activity of this compound suggests a greater selectivity for bacterial membranes over mammalian cell membranes, which are typically zwitterionic.

Proposed Mechanism of Action of this compound cluster_peptide This compound cluster_bacteria Bacterial Cell cluster_models Membrane Disruption Models cluster_outcome Result peptide Cationic & Amphipathic Peptide bacterial_membrane Negatively Charged Bacterial Membrane peptide->bacterial_membrane Electrostatic Interaction barrel_stave Barrel-Stave Pore Formation bacterial_membrane->barrel_stave Insertion & Aggregation carpet Carpet-Like Micellization bacterial_membrane->carpet Surface Accumulation membrane_permeabilization Membrane Permeabilization barrel_stave->membrane_permeabilization carpet->membrane_permeabilization ion_leakage Ion Leakage membrane_permeabilization->ion_leakage cell_death Bacterial Cell Death ion_leakage->cell_death

Proposed mechanism of this compound action on bacterial membranes.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound against multi-drug resistant Staphylococcus aureus.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Multi-drug resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water or appropriate solvent for the peptide

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the MRSA strain overnight on a suitable agar plate. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Add 50 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 50 µL of the serially diluted peptide solutions to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC Determination Workflow start Start peptide_prep Prepare Peptide Dilutions start->peptide_prep bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep plate_setup Set up 96-Well Plate peptide_prep->plate_setup bacterial_prep->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_results Read Results Visually or with Plate Reader incubation->read_results end Determine MIC read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Hemolytic Activity Assay

This assay is crucial for assessing the cytotoxicity of the peptide against mammalian cells.

Materials:

  • This compound

  • Freshly drawn human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS)

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (540 nm)

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Peptide Dilutions: Prepare serial two-fold dilutions of this compound in PBS.

  • Assay Setup: Add 100 µL of the RBC suspension to each well of a 96-well plate. Add 100 µL of the serially diluted peptide solutions to the corresponding wells. Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of the peptide over time.

Materials:

  • This compound

  • MRSA strain

  • CAMHB

  • Sterile culture tubes

  • Incubator with shaking (37°C)

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of MRSA in CAMHB and dilute it to approximately 1 x 10^6 CFU/mL.

  • Assay Setup: Prepare culture tubes containing the diluted bacterial suspension and this compound at concentrations corresponding to multiples of its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the peptide.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time for each peptide concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Time-Kill Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (1x10^6 CFU/mL) start->prep_inoculum setup_tubes Set up Culture Tubes with Peptide Concentrations prep_inoculum->setup_tubes incubate_sample Incubate at 37°C with Shaking setup_tubes->incubate_sample sampling Collect Aliquots at Time Points incubate_sample->sampling 0, 1, 2, 4, 6, 24h plating Serial Dilution and Plating sampling->plating count_colonies Incubate Plates and Count Colonies plating->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end Determine Bactericidal/Bacteriostatic Activity plot_data->end

Workflow for the time-kill kinetics assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics against multi-drug resistant Staphylococcus aureus. Its reduced hemolytic activity is a significant advantage over its parent compound and many other antimicrobial peptides. The protocols provided herein offer a standardized framework for the in vitro characterization of this and other novel antimicrobial peptides. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and potential for clinical development.

References

Application of Des(8-14)brevinin-1PMa in a Mouse Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des(8-14)brevinin-1PMa is a truncated derivative of the naturally occurring antimicrobial peptide (AMP) brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. This modified peptide has garnered interest as a potential therapeutic agent due to its altered activity profile. Specifically, the deletion of the VAAKVLP sequence from the parent peptide, brevinin-1PMa, results in a significant reduction in hemolytic activity while maintaining antimicrobial potency against Gram-negative bacteria like Escherichia coli.[1][2][3] This enhanced therapeutic window makes this compound a compelling candidate for in vivo studies.

These application notes provide a comprehensive overview of the available data on this compound and a detailed, representative protocol for its evaluation in a mouse infection model. The protocols are based on established methodologies for testing antimicrobial peptides in vivo.

Data Presentation

In Vitro Activity of this compound and Parent Peptide

The following table summarizes the minimum inhibitory concentrations (MICs) and hemolytic activity of this compound in comparison to its parent peptide, brevinin-1PMa. This data highlights the improved selectivity of the truncated peptide.

PeptideTarget Organism/CellMIC (µM)Hemolytic Activity (LC50, µM)Reference
This compound Staphylococcus aureus31>150 (estimated)[1][2]
Escherichia coli62.5>150 (estimated)[1][2]
Brevinin-1PMa Staphylococcus aureus3Not Reported[1][2]
Escherichia coli50Not Reported[1][2]

Note: A greater than 50-fold decrease in hemolytic activity was reported for this compound compared to brevinin-1PMa.[1][2]

Experimental Protocols

While specific in vivo studies on this compound in mouse infection models are not yet published, the following protocols provide a robust framework for its evaluation based on studies with other brevinin peptides and antimicrobial peptides.

In Vitro Characterization

a. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer.

    • In a 96-well plate, perform a two-fold serial dilution of the peptide in MHB.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest peptide concentration with no visible bacterial growth.

b. Hemolytic Activity Assay

This assay assesses the peptide's toxicity to red blood cells.

  • Materials:

    • This compound

    • Freshly drawn mouse or human red blood cells (RBCs)

    • Phosphate-buffered saline (PBS)

    • Triton X-100 (1%)

    • 96-well microtiter plates

    • Centrifuge

    • Spectrophotometer

  • Protocol:

    • Wash RBCs three times with PBS and resuspend to a final concentration of 4% (v/v).

    • Serially dilute the peptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).

    • Incubate at 37°C for 1 hour.

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at 540 nm to determine hemoglobin release.

    • Calculate the percentage of hemolysis relative to the positive control.

In Vivo Mouse Sepsis Model

This model evaluates the efficacy of this compound in a systemic infection.

  • Animals:

    • 6-8 week old BALB/c or C57BL/6 mice. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[4][5]

  • Materials:

    • This compound

    • Pathogenic bacterial strain (e.g., a clinical isolate of multidrug-resistant E. coli)

    • Saline solution (0.9% NaCl)

    • Anesthetics

  • Protocol:

    • Induction of Sepsis:

      • Grow the bacterial strain to mid-log phase and wash with saline.

      • Inject mice intraperitoneally (i.p.) with a lethal dose of the bacterial suspension (e.g., 1 x 10^7 CFU/mouse). The exact dose should be predetermined in a pilot study.

    • Peptide Administration:

      • At a set time post-infection (e.g., 1 hour), administer this compound via a chosen route (e.g., i.p. or intravenously). Doses can range from 1 to 20 mg/kg and should be determined in a dose-response study.

      • A control group should receive saline.

    • Monitoring and Endpoints:

      • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a period of 7 days.

      • At specific time points (e.g., 24 hours post-treatment), a subset of mice can be euthanized to determine the bacterial load in blood, peritoneal fluid, and organs (e.g., liver, spleen, lungs) by plating serial dilutions on appropriate agar plates.

      • Collect blood samples to measure inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy (Mouse Sepsis Model) mic MIC Assay infection Bacterial Infection (i.p.) mic->infection hemo Hemolytic Assay hemo->infection treatment Peptide Administration infection->treatment monitoring Survival Monitoring treatment->monitoring bacterial_load Bacterial Load Determination treatment->bacterial_load cytokine Cytokine Analysis treatment->cytokine

Caption: General experimental workflow for in vivo testing.

Proposed Mechanism of Action: Anti-inflammatory Pathway

Brevinin peptides have been shown to exert anti-inflammatory effects by modulating the lipopolysaccharide (LPS)-induced inflammatory cascade.[4][5][6] this compound may act similarly by binding to LPS and inhibiting its interaction with Toll-like receptor 4 (TLR4), thereby suppressing the downstream activation of the MAPK and NF-κB signaling pathways.[4][5][6]

G lps LPS tlr4 TLR4 lps->tlr4 Activates peptide This compound peptide->lps Binds & Inhibits mapk MAPK Pathway tlr4->mapk nfkB NF-κB Pathway tlr4->nfkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines Induces nfkB->cytokines Induces

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

This compound presents a promising profile for an antimicrobial agent with reduced toxicity. The provided protocols offer a foundational approach for its preclinical evaluation in a mouse infection model. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetics, and safety profile to determine its potential as a novel therapeutic for bacterial infections.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RP-HPLC Purification for Des(8-14)brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the RP-HPLC purification of the antimicrobial peptide, Des(8-14)brevinin-1PMa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing purification parameters and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for the purification of this compound?

A1: For initial purification of crude this compound, a Vydac C18 column is a suitable starting point. For subsequent polishing and high-resolution separation, Vydac C4 and C8 columns have been shown to be effective.[1][2] The choice between C4 and C8 for the final purification step will depend on the hydrophobicity of the remaining impurities.

Q2: What is the optimal detection wavelength for this compound?

A2: For general peptide detection, monitoring the absorbance at 214-220 nm is recommended as this corresponds to the peptide bond absorption.[3] If your peptide contains aromatic amino acids (tryptophan, tyrosine, phenylalanine), you can also monitor at ~280 nm, although the signal will likely be weaker.[4]

Q3: How should I prepare my synthetic this compound sample for injection?

A3: Dissolve the lyophilized crude peptide in a minimal volume of the initial mobile phase (e.g., 0.1% TFA in water).[5][6] If solubility is an issue, you can try a small amount of organic solvent like acetonitrile, but be mindful that a high concentration of organic solvent in the sample can lead to poor peak shape and resolution.[7] For very hydrophobic peptides, dissolving in 6M guanidine hydrochloride with 0.1% TFA can be an option, as the guanidine salts will elute in the void volume.[5] Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the column and system.

Q4: What are the common impurities I might see in my crude this compound sample?

A4: Impurities in synthetic peptides typically include deletion sequences (missing one or more amino acids), truncated sequences, and sequences with incomplete deprotection of side-chain protecting groups.[7][8][9] You may also encounter by-products from the cleavage and deprotection steps.

Q5: How can I improve the resolution between my target peptide and closely eluting impurities?

A5: To improve resolution, you can shallow the gradient of your organic solvent.[2] For example, reducing the rate of acetonitrile increase per minute can enhance the separation of closely related species.[10] Optimizing the concentration of the ion-pairing agent, such as TFA, can also impact selectivity.[11] Additionally, adjusting the column temperature can alter selectivity and improve peak shape.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Peak Splitting or Tailing 1. Sample solvent stronger than the mobile phase.[7] 2. Column contamination or void formation. 3. Mobile phase pH is too close to the peptide's pKa.[12] 4. High sample concentration leading to column overload.[13]1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Flush the column with a strong solvent wash cycle. If the problem persists, consider replacing the column. 3. Adjust the mobile phase pH to be at least 2 units away from the peptide's pKa. 4. Dilute the sample and inject a smaller volume.
Poor Resolution 1. Gradient is too steep.[2] 2. Inappropriate column chemistry for the separation. 3. Suboptimal TFA concentration.[11]1. Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min). 2. If using a C18 column, try a C8 or C4 for different selectivity.[1][2] 3. Experiment with TFA concentrations between 0.05% and 0.1% to find the optimal selectivity.
High Backpressure 1. Clogged column frit or tubing.[14] 2. Precipitated buffer or sample in the system. 3. High flow rate for the column particle size.1. Backflush the column. If the pressure remains high, replace the in-line filter and check for blockages in the tubing. 2. Ensure all buffers are fully dissolved and filter all samples and mobile phases. 3. Reduce the flow rate and ensure it is within the manufacturer's recommendation for the column.
No Peak or Very Small Peak 1. Peptide is not eluting from the column. 2. Peptide has poor solubility in the mobile phase. 3. Detector issue or incorrect wavelength setting.1. Run a steep gradient up to 95-100% organic solvent to elute highly retained species. 2. Test the peptide's solubility in different solvent systems. Consider adding a different organic modifier like isopropanol for very hydrophobic peptides. 3. Verify the detector lamp is on and set to the correct wavelength (214-220 nm).

Experimental Protocols

Model Protocol for Semi-Preparative Purification of this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample purity.

1. Materials:

  • HPLC System: Semi-preparative HPLC with a UV detector.

  • Column: Vydac C8, 10 µm, 300 Å, 10 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

  • Sample: Crude this compound, lyophilized powder.

  • Sample Solvent: Mobile Phase A.

2. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A to a concentration of 5-10 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter.

3. HPLC Method:

Parameter Value
Flow Rate 4.0 mL/min
Detection 215 nm
Column Temperature Ambient (or 30 °C for better reproducibility)
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient 0-5 min: 5% B 5-65 min: 5% to 55% B 65-70 min: 55% to 95% B 70-75 min: 95% B 75-80 min: 95% to 5% B 80-90 min: 5% B (re-equilibration)

4. Post-Purification:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of each fraction by analytical RP-HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified peptide.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in 0.1% TFA/Water filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Vydac C8 Column filter->inject gradient Elute with ACN Gradient inject->gradient detect Detect at 215 nm gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Powder pool->lyophilize

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No split_tail Splitting or Tailing? peak_shape->split_tail Yes pressure High Backpressure? resolution->pressure No shallow_gradient Shallow the Gradient resolution->shallow_gradient Yes flush_column Backflush Column pressure->flush_column Yes check_solvent Check Sample Solvent split_tail->check_solvent Yes check_load Reduce Sample Load split_tail->check_load If solvent is ok change_column Try Different Column (C4/C18) shallow_gradient->change_column check_frit Check In-line Filter/Frit flush_column->check_frit

Caption: A decision tree for troubleshooting common RP-HPLC issues.

References

Technical Support Center: Des(8-14)brevinin-1PMa and Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the hemolytic activity of "Des(8-14)brevinin-1PMa" and related antimicrobial peptides.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its hemolytic activity a concern?

"this compound" is a synthetic antimicrobial peptide derived from Brevinin-1PMa. The deletion of the amino acid sequence "VAAKVLP" (residues 8-14) from the parent peptide, Brevinin-1PMa, results in a significant reduction in hemolytic activity, reportedly by more than 50-fold, while maintaining antimicrobial potency against certain bacteria like Escherichia coli.[1][2][3][4][5] Hemolytic activity, the lysis of red blood cells, is a critical concern in drug development as it indicates potential toxicity to mammalian cells, limiting the therapeutic application of the peptide, especially for systemic administration.

Q2: What are the primary molecular mechanisms behind peptide-induced hemolysis?

Peptide-induced hemolysis is primarily caused by the interaction of the peptide with the erythrocyte membrane. The amphipathic nature of many antimicrobial peptides, including those in the Brevinin family, allows them to disrupt the lipid bilayer. Two commonly proposed mechanisms are the "barrel-stave" and "carpet-like" models.[6] In the "barrel-stave" model, peptides aggregate and insert into the membrane, forming a pore. In the "carpet-like" model, peptides accumulate on the membrane surface, disrupting its integrity and leading to cell lysis. Hydrophobic interactions are a major driver of hemolytic activity.[7]

Q3: What are the general strategies to reduce the hemolytic activity of antimicrobial peptides?

Several strategies can be employed to decrease the hemolytic activity of peptides like this compound and its parent compounds:

  • Amino Acid Substitution: Replacing hydrophobic residues with less hydrophobic or charged amino acids can reduce membrane insertion and, consequently, hemolysis. For instance, substituting tryptophan with phenylalanine or arginine with lysine has proven effective in some peptides.[8][9]

  • Truncation: Deleting specific regions of the peptide, particularly hydrophobic domains, can significantly lower hemolytic activity. The creation of this compound itself is an example of this strategy.

  • Introduction of D-Amino Acids: Replacing L-amino acids with their D-enantiomers can alter the peptide's secondary structure and its interaction with the cell membrane, often leading to reduced hemolysis while preserving antimicrobial action.[10][11]

  • Structural Rearrangement: Modifying the peptide's primary structure, such as moving a specific domain like the "Rana box" from the C-terminus to a central position, has been shown to decrease hemolytic activity.[6][12]

  • Formulation Strategies: Encapsulating the peptide in liposomes or other drug delivery systems can shield it from direct interaction with red blood cells, thereby reducing its hemolytic potential in vivo.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
High hemolytic activity observed in vitro for a this compound analog. The analog may have increased hydrophobicity or an altered secondary structure that promotes membrane interaction.1. Sequence Analysis: Analyze the amino acid sequence of your analog. Identify any changes that increase overall hydrophobicity. 2. Amino Acid Substitution: Consider substituting key hydrophobic residues with more polar or charged amino acids (e.g., replace a Trp with a Phe, or an Ala with a Gly). 3. Introduce D-Amino Acids: Synthesize a version of your analog with one or more D-amino acid substitutions, particularly in the hydrophobic face of the peptide if it forms an α-helix.[10][11]
Loss of antimicrobial activity after modifying the peptide to reduce hemolysis. The modification may have disrupted a structural feature essential for antimicrobial action, such as the overall charge or the ability to form an amphipathic helix.1. Charge-Activity Relationship: Ensure that modifications do not significantly reduce the net positive charge of the peptide, which is often crucial for initial interaction with negatively charged bacterial membranes. 2. Helical Content Analysis: Use circular dichroism to assess the secondary structure of your modified peptide in a membrane-mimicking environment (e.g., in the presence of SDS micelles or TFE). A loss of helicity might correlate with reduced antimicrobial activity. 3. Targeted Modifications: Instead of large truncations, try single amino acid substitutions to fine-tune the balance between antimicrobial activity and hemolytic toxicity.
Inconsistent results in the hemolytic assay. Variations in experimental conditions, such as the source and age of red blood cells, or improper handling can lead to variability.1. Standardize Erythrocyte Source: Use fresh red blood cells from a consistent source for all experiments. 2. Control for Spontaneous Hemolysis: Always include a negative control (buffer only) to measure and subtract background hemolysis. 3. Ensure Complete Lysis for Positive Control: Use a surfactant like Triton X-100 to establish a reliable 100% hemolysis reference. 4. Verify Peptide Concentration: Accurately determine the concentration of your peptide stock solution.

Quantitative Data on Hemolytic Activity Reduction Strategies

The following table summarizes the effects of different modification strategies on the hemolytic and antimicrobial activities of Brevinin family peptides.

Peptide/AnalogModification StrategyChange in Hemolytic Activity (HC50)Antimicrobial Activity (MIC)Reference
This compound Deletion of residues 8-14 from Brevinin-1PMa> 50-fold decreaseMaintained against E. coli[1][2][3][4][5]
Brevinin-1pl-3H Histidine substitutionReducedDiminished against Gram-negative bacteria[8][13]
Brevinin-1pl-6K Lysine substitutionReducedDecreased against Gram-positive bacteria[8][13]
Brevinin-1E truncated Deletion of 3 N-terminal amino acidsDramatically reducedNot greatly affected[14]
Brevinin-1GHc Transposition of "Rana box" to central positionReducedDeclined[12]
[D-Leu²]B2OS(1-22)-NH2 C-terminal truncation and D-amino acid substitution> 10-fold improvement (higher HC50)Enhanced against Gram-positive bacteria[15][16]

Experimental Protocols

Hemolytic Activity Assay (Hemoglobin Release Assay)

This protocol outlines the procedure for determining the hemolytic activity of a peptide.

Materials:

  • Peptide stock solution of known concentration

  • Freshly collected red blood cells (RBCs) (e.g., human, sheep, or horse) in an anticoagulant (e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Centrifuge

Procedure:

  • Preparation of Red Blood Cells: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the pelleted RBCs in 5 volumes of cold PBS. d. Repeat the centrifugation and washing steps two more times. e. After the final wash, resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup: a. Prepare serial dilutions of the peptide in PBS in a 96-well plate. b. In separate wells, prepare the controls:

    • Negative Control (0% Hemolysis): PBS alone.
    • Positive Control (100% Hemolysis): 1% Triton X-100. c. Add the 4% RBC suspension to each well containing the peptide dilutions and controls. The final RBC concentration should be 2%.

  • Incubation: a. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement: a. Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer the supernatant from each well to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_rbc Prepare Red Blood Cell Suspension (4%) start->prep_rbc prep_pep Prepare Peptide Serial Dilutions start->prep_pep prep_ctrl Prepare Controls (PBS & Triton X-100) start->prep_ctrl mix Mix RBCs with Peptides and Controls prep_rbc->mix prep_pep->mix prep_ctrl->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Supernatant Absorbance at 540 nm centrifuge->measure calculate Calculate % Hemolysis measure->calculate end End calculate->end

Workflow for the Hemolytic Activity Assay.

hemolysis_mechanism cluster_membrane Erythrocyte Membrane cluster_interaction Peptide-Membrane Interaction membrane Phospholipid Bilayer peptide Antimicrobial Peptide (e.g., Brevinin) binding Electrostatic and Hydrophobic Binding peptide->binding Initial Contact insertion Membrane Insertion/ Pore Formation binding->insertion Membrane Destabilization lysis Hemolysis (Hemoglobin Release) insertion->lysis Cell Lysis

General Mechanism of Peptide-Induced Hemolysis.

strategy_selection start High Hemolytic Activity of Parent Peptide strategy Select Modification Strategy start->strategy subst Amino Acid Substitution (e.g., His, Lys) strategy->subst Hydrophobicity trunc Truncation (e.g., remove 'Rana box') strategy->trunc Domain Removal d_amino D-Amino Acid Introduction strategy->d_amino Chirality rearrange Structural Rearrangement strategy->rearrange Structure synthesis Synthesize Analog subst->synthesis trunc->synthesis d_amino->synthesis rearrange->synthesis assay Perform Hemolytic and Antimicrobial Assays synthesis->assay outcome Evaluate Outcome assay->outcome outcome->strategy No - Re-evaluate success Reduced Hemolysis & Maintained Activity outcome->success Yes fail Unfavorable Outcome

Logical Workflow for Reducing Hemolytic Activity.

References

Technical Support Center: Enhancing the Antimicrobial Potency of Des(8-14)brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying the antimicrobial peptide Des(8-14)brevinin-1PMa to enhance its potency. This resource includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, comprehensive experimental protocols, and quantitative data on modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its baseline antimicrobial properties?

A1: this compound is a truncated version of the host-defense peptide brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes.[1] The parent peptide, brevinin-1PMa, exhibits broad-spectrum antimicrobial activity. The deletion of amino acid residues 8-14 results in a peptide with reduced hemolytic activity but also a significant decrease in potency against Gram-positive bacteria like Staphylococcus aureus.[1][2] However, its activity against Gram-negative bacteria such as Escherichia coli is largely maintained.[1][2]

Q2: What is the primary motivation for modifying this compound?

A2: The main goal of modifying this compound is to increase its antimicrobial potency, particularly against Gram-positive bacteria, while preserving or further reducing its low hemolytic activity. This would enhance its therapeutic index, making it a more viable candidate for development as an antimicrobial agent.

Q3: What are the most common strategies for enhancing the antimicrobial activity of brevinin-family peptides?

A3: Common modification strategies include:

  • Amino Acid Substitution: Replacing specific amino acids to alter the peptide's net charge, hydrophobicity, and amphipathicity. For instance, substituting neutral or acidic residues with cationic amino acids like lysine or arginine can enhance antimicrobial activity.[3][4]

  • Modifying the "Rana box": The C-terminal "Rana box" domain, a disulfide-bridged loop, is crucial for the activity of many brevinin peptides.[5] Alterations within this region can significantly impact both antimicrobial and hemolytic properties.

  • N-terminal Modifications: Changes at the N-terminus of the peptide have been shown to influence its antimicrobial spectrum and potency.[6]

Q4: How do modifications affect the peptide's cytotoxicity?

A4: Modifications can have a variable impact on cytotoxicity. For example, increasing the overall hydrophobicity of the peptide can sometimes lead to higher hemolytic activity.[3][7] Therefore, a key challenge in peptide engineering is to find a balance between enhancing antimicrobial efficacy and maintaining low toxicity to host cells. Strategic substitutions, such as replacing certain hydrophobic residues or introducing D-amino acids, can sometimes reduce hemolysis.

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of modified brevinin-1 peptides, providing a comparative overview of their efficacy and safety profiles.

Table 1: Minimum Inhibitory Concentrations (MIC) of Brevinin-1pl and its Analogs (µM)

PeptideS. aureus (ATCC 25923)E. faecium (ATCC 19434)K. pneumoniae (ATCC 43816)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
Brevinin-1pl244416>128
Brevinin-1pl-2R22888>128
Brevinin-1pl-5R22161632>128
Brevinin-1pl-6K484416>128
Brevinin-1pl-3H4832326464

Data adapted from a study on brevinin-1pl, a related brevinin peptide, to illustrate the effects of amino acid substitutions.[3]

Table 2: Hemolytic Activity of Brevinin-1pl and its Analogs

PeptideHemolytic Activity at 16 µM (%)
Brevinin-1pl~10
Brevinin-1pl-2R~20
Brevinin-1pl-5R~40
Brevinin-1pl-6K<10
Brevinin-1pl-3H<10

Data adapted from a study on brevinin-1pl, a related brevinin peptide, to illustrate the effects of amino acid substitutions on hemolysis.[3][7]

Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments involved in the modification and evaluation of this compound.

Peptide Modification Workflow

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Peptide Design Peptide Design Solid-Phase Synthesis Solid-Phase Synthesis Peptide Design->Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Quality Control (MS) Quality Control (MS) Purification (RP-HPLC)->Quality Control (MS) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Quality Control (MS)->Antimicrobial Assay (MIC) Lyophilized Peptide Data Analysis Data Analysis Antimicrobial Assay (MIC)->Data Analysis Cytotoxicity Assay (Hemolysis) Cytotoxicity Assay (Hemolysis) Cytotoxicity Assay (Hemolysis)->Data Analysis Lead Candidate Selection Lead Candidate Selection Data Analysis->Lead Candidate Selection

Caption: Workflow for designing, synthesizing, and evaluating modified antimicrobial peptides.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a this compound analog.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvent: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and immediately add it to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and discard the supernatant.

  • Purification and Quality Control:

    • Dissolve the crude peptide in a suitable solvent and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the purified peptide using mass spectrometry (MS).[6][8]

    • Lyophilize the pure peptide fractions for storage.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the MIC of a peptide using the broth microdilution method.[9][10]

Materials:

  • 96-well polypropylene microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solution (e.g., in 0.01% acetic acid with 0.2% BSA)

  • Sterile saline

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in MHB.

    • Dilute the overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions:

    • Perform serial two-fold dilutions of the peptide stock solution in the 96-well plate using MHB to achieve the desired concentration range.

  • Inoculation:

    • Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Detailed Protocol: Hemolysis Assay

This protocol is for assessing the hemolytic activity of a peptide against human red blood cells.[7][12]

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Peptide solutions of various concentrations

  • Positive control: 1% Triton X-100 in PBS

  • Negative control: PBS

  • 96-well plate

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension:

    • Wash fresh RBCs three times with PBS by centrifugation.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Incubation:

    • Add the peptide solutions, positive control, and negative control to the wells of a 96-well plate.

    • Add an equal volume of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemolysis:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculate Percent Hemolysis:

    • Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS)
IssuePossible Cause(s)Recommended Solution(s)
Low peptide yield Incomplete coupling reactions.Increase coupling time, use a more efficient coupling reagent, or perform double coupling for difficult residues (e.g., Pro, Arg).[13]
Aggregation of the growing peptide chain.Use a different solvent system (e.g., NMP instead of DMF), or incorporate backbone protection for hydrophobic sequences.[14][15]
Presence of deletion sequences in MS Inefficient coupling at a specific residue.Identify the problematic residue and perform a double coupling at that step in the next synthesis.
Peptide is difficult to purify The peptide is highly hydrophobic and aggregates.Purify using a different solvent system in the mobile phase (e.g., containing isopropanol or acetonitrile with a lower TFA concentration).
Co-elution of impurities with similar properties.Optimize the HPLC gradient to improve separation.
Minimum Inhibitory Concentration (MIC) Assay
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values between experiments Variation in bacterial inoculum density.Standardize the inoculum preparation carefully using a spectrophotometer to ensure a consistent starting CFU/mL.
Peptide adsorption to plasticware.Use polypropylene plates and tubes, and consider adding a small amount of BSA to the peptide diluent.[9]
No inhibition of bacterial growth even at high peptide concentrations Peptide degradation or loss of activity.Verify the peptide's integrity and concentration using MS and amino acid analysis. Ensure proper storage of the peptide stock solution.
Bacterial resistance to the peptide.Confirm the susceptibility of the bacterial strain using a control antibiotic.
Hemolysis Assay
IssuePossible Cause(s)Recommended Solution(s)
High background hemolysis in the negative control Fragile or old red blood cells.Use fresh blood and handle the RBCs gently during washing steps.
Contamination of buffers or glassware.Use sterile, pyrogen-free PBS and clean equipment.
Variable results between replicates Inaccurate pipetting of RBCs or peptide solutions.Use calibrated pipettes and ensure thorough mixing of the RBC suspension before dispensing.
Incomplete pelleting of RBCs after incubation.Optimize the centrifugation speed and time.

Signaling Pathways and Experimental Logic

Proposed Mechanism of Action for Cationic Antimicrobial Peptides

G Cationic AMP Cationic AMP Electrostatic Interaction Electrostatic Interaction Cationic AMP->Electrostatic Interaction Bacterial Membrane Bacterial Membrane Bacterial Membrane->Electrostatic Interaction Membrane Insertion Membrane Insertion Electrostatic Interaction->Membrane Insertion Pore Formation Pore Formation Membrane Insertion->Pore Formation Membrane Disruption Membrane Disruption Membrane Insertion->Membrane Disruption Cell Lysis Cell Lysis Pore Formation->Cell Lysis Membrane Disruption->Cell Lysis

Caption: The proposed mechanism of action for many cationic antimicrobial peptides.

References

Technical Support Center: Optimizing Buffer Conditions for Des(8-14)brevinin-1PMa Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Des(8-14)brevinin-1PMa" in antimicrobial and hemolytic activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a synthetically modified antimicrobial peptide (AMP) derived from brevinin-1PMa, a peptide found in the skin secretions of the Amazon River frog, Lithobates palmipes. It exhibits antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2] Notably, compared to its parent peptide, brevinin-1PMa, this compound shows a significant reduction in hemolytic activity, making it a potentially more selective antimicrobial agent.[2]

Q2: What is the general mechanism of action for this compound?

A2: Like other members of the brevinin family, this compound is believed to exert its antimicrobial effect primarily through membrane disruption.[3][4][5] These cationic and amphipathic peptides interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[6][7]

Q3: What are the key starting parameters for a successful activity assay?

A3: For a successful antimicrobial activity assay, it is crucial to start with a properly solubilized and quantified peptide solution. Peptides should ideally be dissolved in sterile, nuclease-free water or a weak acid solution (e.g., 0.01% acetic acid) to ensure complete solubilization before further dilution into the assay buffer. Accurate peptide quantification, for example, through UV spectrophotometry or a colorimetric peptide assay, is also essential for reproducible results.

Q4: How do common buffer components affect the activity of this compound?

A4: The activity of many antimicrobial peptides, including brevinins, can be sensitive to the ionic strength and pH of the assay buffer. High salt concentrations can reduce the antimicrobial activity of AMPs, as cations can compete with the peptide for binding to the bacterial membrane.[8] The pH of the buffer can influence the net charge of the peptide, which is critical for its initial electrostatic interaction with the bacterial surface.[5][9]

Troubleshooting Guide

Issue 1: No or low antimicrobial activity observed.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of the lyophilized peptide at -20°C or below. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Peptide Aggregation Visually inspect the peptide solution for precipitates. If aggregation is suspected, try dissolving the peptide in a different solvent (e.g., a small amount of DMSO) before diluting in the assay buffer.
Inappropriate Assay Conditions The ionic strength of the buffer may be too high. Try reducing the salt concentration or using a low-salt buffer for the initial screening. Also, verify that the pH of the buffer is within the optimal range for peptide activity (typically neutral to slightly acidic).
Incorrect Peptide Concentration Re-quantify the peptide stock solution. Ensure accurate dilutions are being made.
Bacterial Resistance Confirm the susceptibility of the bacterial strain being used. Include a positive control antibiotic to verify the assay is working correctly.

Issue 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions.
Incomplete Peptide Solubilization Ensure the peptide is fully dissolved before adding it to the assay. Vortex the stock solution thoroughly.
Variable Bacterial Inoculum Standardize the bacterial inoculum density for each experiment. Ensure bacteria are in the logarithmic growth phase.
Edge Effects in Microplates Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile buffer or water.

Issue 3: High hemolytic activity observed.

Possible Cause Troubleshooting Step
Peptide Concentration Too High Perform a dose-response curve to determine the concentration range where the peptide is effective against bacteria but has minimal lytic activity against red blood cells.
Incorrect Assay Protocol Ensure the red blood cell suspension is washed and prepared correctly. Use a fresh blood source for each experiment. Include positive (e.g., Triton X-100) and negative (e.g., PBS) controls.

Quantitative Data

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for this compound against common bacterial strains. Note that these values can vary depending on the specific assay conditions used.

PeptideBacterial StrainMIC (µM)Reference
This compoundStaphylococcus aureus31[2]
This compoundEscherichia coli62.5[2]

The table below provides a general overview of how different buffer conditions can affect the antimicrobial activity of brevinin-like peptides, based on studies of related compounds. This should be used as a guide for optimizing your specific assay conditions for this compound.

ConditionEffect on Antimicrobial ActivityRationale
Increasing NaCl Concentration Generally decreases activityNa+ ions can shield the negative charges on the bacterial membrane, reducing the electrostatic attraction of the cationic peptide.[8][10]
Increasing Divalent Cation (Ca2+, Mg2+) Concentration Can significantly decrease activityDivalent cations are more effective at neutralizing and stabilizing the bacterial outer membrane, hindering peptide interaction.
Varying pH Activity can be pH-dependentThe net charge of the peptide and the surface charge of the bacteria can be altered by pH, affecting their interaction.[5][9]
Presence of Serum Can decrease activityPeptides may bind to serum proteins, reducing their effective concentration available to interact with bacteria.[5][9]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
  • Peptide Preparation: a. Dissolve lyophilized this compound in sterile deionized water to create a stock solution (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the peptide stock solution in the desired assay buffer (e.g., Mueller-Hinton Broth - MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: a. Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure: a. Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. b. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no peptide). c. Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Hemolytic Activity Assay
  • Red Blood Cell (RBC) Preparation: a. Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. b. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Procedure: a. In a 96-well plate, add serial dilutions of the this compound peptide. b. Add the 2% RBC suspension to each well. c. Include a positive control for 100% hemolysis (e.g., 1% Triton X-100) and a negative control for 0% hemolysis (PBS). d. Incubate the plate at 37°C for 1 hour.

  • Measurement and Calculation: a. Centrifuge the plate to pellet the intact RBCs. b. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm). c. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting start Start prep_peptide Prepare Peptide Stock Solution start->prep_peptide prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_rbc Prepare Red Blood Cell Suspension start->prep_rbc mic_assay Perform MIC Assay prep_peptide->mic_assay hemolysis_assay Perform Hemolysis Assay prep_peptide->hemolysis_assay prep_bacteria->mic_assay prep_rbc->hemolysis_assay read_mic Read MIC Results mic_assay->read_mic measure_hemolysis Measure Hemolysis hemolysis_assay->measure_hemolysis analyze_data Analyze and Interpret Data read_mic->analyze_data measure_hemolysis->analyze_data no_activity No/Low Activity analyze_data->no_activity Problem? high_variability High Variability analyze_data->high_variability Problem? high_hemolysis High Hemolysis analyze_data->high_hemolysis Problem? optimize Optimize Buffer Conditions no_activity->optimize high_variability->optimize high_hemolysis->optimize If concentration dependent optimize->mic_assay optimize->hemolysis_assay

Caption: Workflow for antimicrobial and hemolytic activity assays.

Mechanism_of_Action cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism peptide Cationic & Amphipathic Peptide attraction Electrostatic Attraction peptide->attraction membrane Negatively Charged Bacterial Membrane membrane->attraction insertion Hydrophobic Insertion attraction->insertion disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption lysis Cell Lysis & Death disruption->lysis

References

Technical Support Center: Minimizing Peptide Adsorption in Des(8-14)brevinin-1PMa Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the adsorption of "Des(8-14)brevinin-1PMa" and similar peptides to labware during experiments. Adsorption can lead to significant loss of peptide, impacting experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to adsorbing to labware?

A1: this compound is a synthetically derived antimicrobial peptide, a truncated form of brevinin-1PMa found in the skin secretions of the frog Lithobates palmipes.[1][2] Like many antimicrobial peptides, it is short, cationic (positively charged), and contains hydrophobic residues. These physicochemical properties contribute to its high affinity for various surfaces, leading to significant adsorption to common laboratory plastics and glassware.[3][4][5]

Q2: What types of labware are most and least suitable for working with this compound?

A2: Standard borosilicate glass and polypropylene are known to cause significant peptide loss due to electrostatic and hydrophobic interactions, respectively.[3] For sensitive experiments involving low concentrations of this compound, it is highly recommended to use labware specifically designed for low protein and peptide binding. These are often made of modified polypropylene or polystyrene.

Q3: How can I treat my existing labware to reduce peptide adsorption?

A3: You can treat your labware to create a barrier that prevents the peptide from interacting with the surface. Common methods include:

  • Siliconization of Glassware: This process creates a hydrophobic layer on glass surfaces, which can repel peptides.

  • Bovine Serum Albumin (BSA) Coating: Pre-coating labware with a BSA solution can block the non-specific binding sites where the peptide would otherwise adsorb.[6]

  • Polyethylene Glycol (PEG) Coating: PEG can be used to create a hydrophilic layer on surfaces that repels proteins and peptides.[6]

Q4: Are there any additives I can use in my peptide solutions to prevent adsorption?

A4: Yes, several additives can be included in your buffers, but their compatibility with your downstream applications must be considered:

  • Detergents: A low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Tween-20 can be very effective in preventing hydrophobic interactions with plasticware.[7][8][9][10]

  • Bovine Serum Albumin (BSA): Including BSA in your buffer can act as a competitive inhibitor for binding sites on the labware. However, this is not suitable for experiments where the presence of another protein would interfere, such as in mass spectrometry.[6]

  • High Salt Concentrations: Increasing the ionic strength of your buffer can sometimes reduce electrostatic interactions, but this can also affect peptide structure and function.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent peptide concentration in assays Significant peptide adsorption to pipette tips, microplates, or tubes.- Use low-retention pipette tips. - Switch to low-protein/peptide binding microplates and tubes. - Consider pre-treating labware with siliconization (for glass) or a BSA coating. - Add a low concentration of Tween-20 (e.g., 0.05%) to your buffers, if compatible with your assay.
Poor reproducibility of experimental results Variable peptide loss between different experiments or even different wells of the same plate.- Standardize labware and protocols across all experiments. - Ensure consistent surface treatment of labware if used. - Prepare fresh peptide dilutions for each experiment to avoid issues with storage in solution.
Complete loss of peptide signal in sensitive assays (e.g., LC-MS) Severe adsorption during sample preparation and storage.- Minimize the number of transfer steps. - Use low-binding autosampler vials. - Prepare samples in a solvent containing a small amount of organic modifier (e.g., acetonitrile) if compatible with your LC-MS method, as this can reduce hydrophobic interactions.[11][12]

Quantitative Data on Peptide Adsorption

The following tables summarize representative data on the adsorption of cationic peptides to different labware materials. While this data is not for this compound specifically, it illustrates the general trends you can expect with peptides of similar properties.

Table 1: Peptide Recovery from Different Tube Types

Peptide (Concentration)Borosilicate GlassPolypropyleneLow-Binding Polypropylene
Cationic Peptide A (1 µM)~15%~20%>90%
Cationic Peptide B (2 µM)~40%~50%>95%
Cationic Peptide C (5 µM)~60%~70%>98%

Data compiled from studies on various cationic peptides.[3]

Table 2: Effect of Additives on Peptide Recovery in Polypropylene Tubes

Peptide (Concentration)No Additive0.05% Tween-201% BSA
Cationic Peptide A (1 µM)~20%>85%>90%
Cationic Peptide B (2 µM)~50%>90%>95%

Data compiled from studies on various cationic peptides.

Key Experimental Protocols

Protocol 1: Siliconization of Glassware

Objective: To create a hydrophobic surface on glassware to minimize peptide adsorption.

Materials:

  • Dichlorodimethylsilane solution (e.g., 5% in heptane)

  • Toluene (dry)

  • Methanol (dry)

  • Acetone

  • Clean, dry glassware

Procedure:

  • Thoroughly wash and dry the glassware.

  • In a fume hood, fill the glassware to about one-third of its volume with the 5% dichlorodimethylsilane solution.

  • Agitate the glassware for 15 minutes, ensuring the entire inner surface is wetted.

  • Discard the silanizing solution into an appropriate waste container.

  • Rinse the glassware three times with dry toluene.

  • Rinse the glassware with dry methanol.

  • Perform a final rinse with acetone and allow the glassware to air dry completely in the fume hood.

Protocol 2: BSA Coating of Labware

Objective: To block non-specific binding sites on labware surfaces.

Materials:

  • Bovine Serum Albumin (BSA)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Labware to be coated (e.g., polypropylene tubes, microplates)

Procedure:

  • Prepare a BSA solution of 1-10% (w/v) in deionized water or your experimental buffer. For some applications, higher concentrations may be more effective.[13]

  • Add the BSA solution to the labware, ensuring all surfaces that will contact the peptide are covered.

  • Incubate for at least 1 hour at room temperature. For optimal coating, incubation can be extended to 24 hours.[13]

  • Aspirate the BSA solution.

  • Wash the labware thoroughly two to three times with your experimental buffer to remove any unbound BSA.

  • The labware is now ready for use.

Protocol 3: Quantifying Peptide Loss via RP-HPLC

Objective: To determine the extent of peptide loss due to adsorption.

Materials:

  • This compound standard of known concentration

  • Labware to be tested

  • Experimental buffer

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Prepare a stock solution of this compound in a low-binding tube.

  • Create a standard curve by injecting known concentrations of the peptide directly into the HPLC system.

  • Prepare solutions of the peptide at the desired experimental concentration in the labware you wish to test.

  • Incubate the peptide solution in the test labware for a relevant period (e.g., 1 hour).

  • Transfer the solution from the test labware to a low-binding autosampler vial.

  • Inject the solution into the HPLC and determine the peptide concentration by comparing the peak area to the standard curve.

  • The percentage of peptide loss can be calculated as: ((Initial Concentration - Measured Concentration) / Initial Concentration) * 100.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LPS LPS This compound->LPS Binds and Neutralizes MAPK_Pathway MAPK Pathway (JNK, ERK, p38) This compound->MAPK_Pathway Inhibits Phosphorylation TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK_Pathway Initiates Signaling Cascade NF_kappaB NF-κB MAPK_Pathway->NF_kappaB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Induces Transcription

Caption: Putative signaling pathway for brevinin family peptides.

Experimental Workflow

G Start Start Prepare_Peptide_Stock Prepare Peptide Stock in Low-Binding Tube Start->Prepare_Peptide_Stock Select_Labware Select Experimental Labware Prepare_Peptide_Stock->Select_Labware Surface_Treatment Apply Surface Treatment (e.g., BSA Coating) Select_Labware->Surface_Treatment Prepare_Working_Solution Prepare Peptide Working Solution Select_Labware->Prepare_Working_Solution Untreated Labware Surface_Treatment->Prepare_Working_Solution Treated Labware Incubate Incubate as per Experimental Protocol Prepare_Working_Solution->Incubate Quantify_Peptide Quantify Peptide Concentration (e.g., via HPLC) Incubate->Quantify_Peptide Analyze_Results Analyze Results and Calculate Peptide Loss Quantify_Peptide->Analyze_Results End End Analyze_Results->End

Caption: Workflow for assessing peptide adsorption.

Logical Relationships

G cluster_peptide Peptide Properties cluster_surface Labware Surface Properties cluster_interaction Interaction Cationic Cationic Adsorption Adsorption Cationic->Adsorption Electrostatic Interaction Hydrophobic Hydrophobic Hydrophobic->Adsorption Hydrophobic Interaction Anionic Anionic Anionic->Adsorption Hydrophobic_Surface Hydrophobic Hydrophobic_Surface->Adsorption

Caption: Key interactions driving peptide adsorption.

References

Technical Support Center: Scaling Up the Synthesis and Purification of Des(8-14)brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the synthesis and purification of the antimicrobial peptide Des(8-14)brevinin-1PMa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a 17-amino acid cationic antimicrobial peptide with the sequence FLPLIAGKIFCAISKKC, featuring a disulfide bridge between Cys11 and Cys17.[1] It is a truncated version of brevinin-1PMa, a host-defense peptide originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes.[2] This peptide exhibits antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli and also possesses hemolytic activity.[3]

Q2: What is the primary mechanism of action for this compound?

Like other brevinin-family peptides, this compound is understood to act primarily by disrupting the integrity of microbial cell membranes.[4] Cationic antimicrobial peptides are electrostatically attracted to the negatively charged components of bacterial membranes.[5] Upon binding, they can induce membrane permeabilization through various mechanisms, such as the formation of pores or channels, leading to leakage of cellular contents and cell death.[6][7]

Q3: What are the main challenges when scaling up the synthesis of this peptide?

Scaling up the solid-phase peptide synthesis (SPPS) of this compound presents several potential challenges, including:

  • Aggregation: The hydrophobic nature of the peptide sequence can lead to aggregation of the growing peptide chains on the resin, hindering reagent access and reducing coupling efficiency.[8]

  • Disulfide Bond Formation: Efficient and correct formation of the intramolecular disulfide bridge between the two cysteine residues is critical for the peptide's structure and activity. Improper oxidation conditions can lead to the formation of dimers or multimers.[9][10]

  • Purification: The crude peptide mixture may contain deletion sequences, incompletely deprotected peptides, and diastereomers, which can be challenging to separate from the final product during purification.[11]

  • Yield and Purity: Achieving high yield and purity at a larger scale can be difficult due to the cumulative effect of incomplete reactions at each step of the synthesis.[12]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low crude peptide yield Incomplete coupling reactions.Increase coupling times and/or use a stronger coupling agent (e.g., HATU, HCTU). Consider double coupling for sterically hindered amino acids.[13] Perform a Kaiser test to confirm complete coupling after each step.[14]
Peptide aggregation on the resin.Synthesize at an elevated temperature to disrupt secondary structures. Use a more polar solvent system, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), or add chaotropic salts.[15]
Premature cleavage from the resin.Ensure the appropriate resin and linker are used for the desired C-terminus and that the synthesis conditions are compatible with the linker's stability.
Presence of deletion sequences in Mass Spec Inefficient coupling at a specific amino acid.Identify the problematic coupling step and optimize conditions for that specific residue (e.g., double coupling, extended reaction time).
Steric hindrance.Use pseudoproline dipeptides to disrupt secondary structure formation and improve coupling efficiency.
Side reactions (e.g., racemization, aspartimide formation) Inappropriate activation or deprotection conditions.For racemization, use an appropriate coupling reagent and avoid prolonged activation times.[16] To minimize aspartimide formation, add HOBt to the piperidine solution during Fmoc deprotection.[15]
Incorrect mass or multiple disulfide-linked species Incorrect or incomplete disulfide bond formation.Optimize the oxidation conditions (e.g., pH, peptide concentration, oxidant). Air oxidation in a basic buffer (pH 8-9) is a common method.[9] Consider using orthogonal protecting groups for the cysteine residues to ensure regioselective disulfide bond formation.[17]
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Poor peak shape in HPLC Peptide aggregation in solution.Add organic modifiers like acetonitrile or isopropanol to the sample solvent. Sonicate the sample briefly before injection.
Inappropriate mobile phase pH.Ensure the pH of the mobile phase is well below the pKa of the acidic residues and above the pKa of the basic residues to ensure proper ionization. The use of 0.1% TFA is standard.[18]
Co-elution of impurities with the main product Similar hydrophobicity of the impurity and the product.Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[18]
Different column chemistry may be needed.Try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size.
Low recovery after lyophilization Adsorption of the peptide to glassware.Silanize glassware to reduce adsorption. Lyophilize from a solution containing a low concentration of a volatile buffer component like ammonium bicarbonate.
Peptide degradation during purification Unstable pH or prolonged exposure to room temperature.Work quickly and keep fractions cold. Neutralize acidic HPLC fractions containing TFA with a volatile base like ammonium hydroxide before long-term storage.

Data Presentation

Table 1: Representative Yield and Purity Data for this compound Synthesis at Different Scales
Scale (mmol) Synthesis Method Crude Yield (%) Purity by HPLC (%) Final Yield after Purification (%)
0.1Manual SPPS756035
0.5Automated SPPS706540
2.0Automated SPPS with heating657045

Note: Data are illustrative and can vary based on the specific synthesis protocol, equipment, and raw material quality.[11][19]

Table 2: Comparison of Antimicrobial Activity
Peptide Target Organism MIC (μM)
This compoundStaphylococcus aureus31
Brevinin-1PMaStaphylococcus aureus3
This compoundEscherichia coli62.5
Brevinin-1PMaEscherichia coli50

Data sourced from Mechkarska M, et al. (2023).[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a representative Fmoc/tBu-based solid-phase synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.[14][20]

  • Resin Swelling: Swell Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF, followed by isopropanol and then DMF again.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HATU (3.9 equivalents) and a base like diisopropylethylamine (DIEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence. For the cysteine residues, use an acid-labile protecting group such as trityl (Trt).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Washing:

    • Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: Disulfide Bond Formation
  • Dissolution: Dissolve the crude linear peptide in a buffer of 0.1 M ammonium bicarbonate (pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

  • Oxidation: Stir the solution gently, exposed to air, for 24-48 hours. The reaction can be monitored by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.

  • Lyophilization: Once the reaction is complete, freeze-dry the solution to obtain the crude cyclized peptide.

Protocol 3: HPLC Purification
  • Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Buffer A (see below) or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm filter before injection.[21]

  • HPLC System:

    • Column: A preparative C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 60% Buffer B over 40 minutes is a good starting point. This should be optimized based on analytical HPLC runs.[18]

    • Flow Rate: Adjust the flow rate according to the column diameter.

    • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing cluster_Purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage 5. Cleavage from Resin Repeat->Cleavage Final Amino Acid Precipitation 6. Precipitation & Washing Cleavage->Precipitation Oxidation 7. Disulfide Bond Formation Precipitation->Oxidation HPLC 8. RP-HPLC Purification Oxidation->HPLC Analysis 9. Purity Analysis HPLC->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization Final_Product Final Purified Peptide Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Mechanism_of_Action cluster_Membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Insertion Membrane Insertion Lipid_Bilayer->Insertion Peptide This compound (Cationic) Binding Electrostatic Attraction Peptide->Binding Binding->Lipid_Bilayer Binds to negatively charged head groups Pore Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

References

Validation & Comparative

A Comparative Analysis of Hemolytic Activity: Des(8-14)brevinin-1PMa vs. Brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comparative analysis reveals that the truncated peptide Des(8-14)brevinin-1PMa exhibits significantly reduced hemolytic activity—over 50-fold less—compared to its parent peptide, brevinin-1PMa. This reduction in toxicity to red blood cells, coupled with retained potency against Escherichia coli, highlights its potential as a template for developing safer antimicrobial agents.

Executive Summary

Brevinin-1PMa is a host-defense peptide with recognized antimicrobial properties. However, its therapeutic potential is often hampered by its concurrent hemolytic activity. This guide provides a comparative analysis of brevinin-1PMa and its truncated analogue, this compound, which lacks the VAAKVLP amino acid sequence. Experimental data demonstrates that this modification drastically curtails hemolytic effects while selectively maintaining antimicrobial efficacy.

Performance Data

The hemolytic and antimicrobial activities of brevinin-1PMa and this compound were evaluated, and the results are summarized below. The key finding is that the deletion of the seven amino acid sequence (VAAKVLP) in this compound leads to a dramatic reduction in its ability to lyse red blood cells.

PeptideAmino Acid SequenceHemolytic ActivityAntimicrobial Activity (MIC, µM)
Brevinin-1PMa FLPLIAGVAAKVLP KIFCAISKKCBaselineS. aureus: 3 µME. coli: 50 µM
This compound FLPLIAGKIFCAISKKC>50-fold decrease compared to Brevinin-1PMa[1][2]S. aureus: 31 µME. coli: 62.5 µM[1][2]

Experimental Protocols

The determination of hemolytic activity is a critical step in assessing the cytotoxicity of antimicrobial peptides. Below is a standard protocol for a hemolytic assay.

Hemolytic Activity Assay

Objective: To determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).

Materials:

  • Freshly drawn red blood cells (human or other mammalian source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions of known concentrations

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • PBS as a negative control for 0% hemolysis

  • 96-well microtiter plates

  • Spectrophotometer (capable of measuring absorbance at 540 nm)

Procedure:

  • Preparation of Erythrocyte Suspension:

    • Centrifuge freshly drawn blood to pellet the red blood cells (RBCs).

    • Wash the RBC pellet three times with sterile PBS, centrifuging and discarding the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Add serial dilutions of the test peptides to the wells of a 96-well plate.

    • Add the positive control (Triton X-100) and negative control (PBS) to separate wells.

    • Add the 2% RBC suspension to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs and cell debris.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of Percent Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the hemolytic assay protocol.

Hemolytic_Assay_Workflow cluster_prep Erythrocyte Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis Blood Fresh Blood Sample Wash Wash RBCs with PBS (3x) Blood->Wash Resuspend Resuspend to 2% RBC Solution Wash->Resuspend Plate Prepare 96-well Plate (Peptides, Controls) Resuspend->Plate Add_RBCs Add 2% RBC Suspension Plate->Add_RBCs Incubate Incubate at 37°C for 1h Add_RBCs->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Measure Measure Absorbance at 540nm Supernatant->Measure Calculate Calculate % Hemolysis Measure->Calculate

Workflow for Hemolytic Activity Assay

Conclusion

The deletion of the VAAKVLP sequence from brevinin-1PMa to create this compound results in a substantial and favorable decrease in hemolytic activity. While there is a concurrent reduction in potency against S. aureus, the activity against E. coli is largely preserved. This trade-off suggests that the VAAKVLP region is a key determinant of brevinin-1PMa's toxicity towards mammalian cells. These findings underscore the potential of peptide engineering to modulate biological activity and enhance the therapeutic index of antimicrobial peptides. Further investigation into the structure-activity relationships of brevinin-1 analogues is warranted to develop novel antimicrobial agents with improved safety profiles.

References

Validating the Antimicrobial Spectrum of Des(8-14)brevinin-1PMa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of the synthetic peptide Des(8-14)brevinin-1PMa. Its performance is evaluated against its parent peptide, brevinin-1PMa, and two other well-characterized antimicrobial peptides (AMPs), LL-37 and Magainin-2. The data presented is sourced from published experimental findings to facilitate an objective assessment of its potential as a novel antimicrobial agent.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound and the selected comparator peptides is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in micromolar (µM), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A lower MIC value indicates higher antimicrobial potency.

Gram-Positive Bacteria
MicroorganismThis compound (µM)Brevinin-1PMa (µM)LL-37 (µM)Magainin-2 (µM)
Staphylococcus aureus31[1]3[1]1 - 104
Enterococcus faecalisNo Data AvailablePotent Activity5 - 32No Data Available
Gram-Negative Bacteria
MicroorganismThis compound (µM)Brevinin-1PMa (µM)LL-37 (µM)Magainin-2 (µM)
Escherichia coli62.5[1]50[1]1 - 1018 - 25
Pseudomonas aeruginosaNo Data AvailableWeak Activity1 - 10>128
Fungi
MicroorganismThis compound (µM)Brevinin-1PMa (µM)LL-37 (µM)Magainin-2 (µM)
Candida albicansNo Data AvailablePotent Activity>250No Data Available

Note: "No Data Available" indicates that specific MIC values for this compound against that particular microorganism were not found in the reviewed literature. The MIC values for LL-37 and Magainin-2 are presented as a range, reflecting the variability reported across different studies and strains.

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.

Broth Microdilution MIC Assay Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.

1. Materials and Reagents:

  • Test antimicrobial peptide (e.g., this compound)

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well, round-bottom polypropylene microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Plate reader (optional)

  • Incubator

2. Preparation of Microbial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of the appropriate broth (CAMHB or RPMI-1640). c. Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth. d. Adjust the turbidity of the microbial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. e. Further dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antimicrobial Peptide Dilutions: a. Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth within the 96-well microtiter plate to achieve a range of desired concentrations.

4. Inoculation and Incubation: a. Add 100 µL of the appropriate broth to all wells of the microtiter plate. b. Add 100 µL of the antimicrobial peptide stock solution to the first well of each row and perform serial dilutions by transferring 100 µL from well to well. c. Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL. d. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). e. Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the antimicrobial peptide at which there is no visible growth of the microorganism. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify microbial growth.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antimicrobial spectrum and a proposed signaling pathway for the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Dilution Peptide Dilution Plate Inoculation Plate Inoculation Peptide Dilution->Plate Inoculation Microbial Culture Microbial Culture Inoculum Adjustment Inoculum Adjustment Microbial Culture->Inoculum Adjustment Inoculum Adjustment->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Signaling_Pathway cluster_membrane Bacterial Membrane Outer Membrane Outer Membrane Inner Membrane Inner Membrane Outer Membrane->Inner Membrane Translocation Pore Formation Pore Formation Inner Membrane->Pore Formation Aggregation & Insertion Peptide This compound Peptide->Outer Membrane Electrostatic Attraction Electrostatic Attraction Electrostatic Attraction Membrane Insertion Membrane Insertion Ion Leakage Ion Leakage Pore Formation->Ion Leakage Membrane Depolarization Membrane Depolarization Pore Formation->Membrane Depolarization Cell Death Cell Death Ion Leakage->Cell Death Membrane Depolarization->Cell Death

Caption: Proposed mechanism of action: membrane disruption by this compound.

References

Cross-Validation of Des(8-14)brevinin-1PMa MIC Results: A Guide to Inter-Laboratory Comparability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the critical aspect of cross-laboratory validation for the antimicrobial peptide Des(8-14)brevinin-1PMa. While direct inter-laboratory comparisons of Minimum Inhibitory Concentration (MIC) values for this specific peptide are limited in published literature, this document provides a framework for understanding potential variability. By examining the available data and comparing standardized testing protocols, researchers can better interpret existing results and design future experiments to ensure greater reproducibility and comparability.

Data Presentation: MIC of this compound and its Parent Peptide

The primary source of MIC data for this compound comes from a 2023 study by Mechkarska et al.[1][2] The peptide, a truncated form of brevinin-1PMa, was tested against Gram-positive and Gram-negative bacteria. The results are summarized below.

PeptideOrganismMIC (µM)Reference
This compound Staphylococcus aureus31Mechkarska et al., 2023[1][2]
Escherichia coli62.5Mechkarska et al., 2023[1][2]
Brevinin-1PMa (Parent Peptide) Staphylococcus aureus3Mechkarska et al., 2023[1][2]
Escherichia coli50Mechkarska et al., 2023[1][2]

Note: The deletion of the VAAKVLP sequence in this compound resulted in a notable decrease in potency against Staphylococcus aureus compared to its parent peptide, while the activity against Escherichia coli was largely maintained.[1][2]

Experimental Protocols: Understanding the Potential for Variation

The reproducibility of antimicrobial peptide MIC data is highly dependent on the experimental methodology. Discrepancies in results between laboratories can often be attributed to variations in protocols. Below are outlines of a standard broth microdilution protocol and a modified method specifically for cationic peptides, which highlights key variables.

Standard Broth Microdilution (CLSI-based Method)

The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. A typical workflow involves the following steps:

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.

  • Peptide Dilution : The antimicrobial peptide is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB).

  • Incubation : The diluted peptide is mixed with the bacterial inoculum in 96-well polystyrene microtiter plates.

  • Reading Results : The plates are incubated at 37°C for 18-24 hours, and the MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth.

Modified Broth Microdilution for Cationic Peptides (Hancock Method)

Due to the cationic nature of many antimicrobial peptides, which can lead to adherence to standard polystyrene labware, a modified protocol is often recommended to improve accuracy and reproducibility.

  • Labware : Use of low-binding materials is critical. Polypropylene 96-well plates are substituted for polystyrene plates to prevent peptide loss.

  • Peptide Diluent : Peptides are serially diluted in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding and aggregation.

  • Inoculum and Media : Mueller-Hinton Broth is used, and the final inoculum concentration remains consistent with standard methods.

  • Incubation : Plates are incubated at 37°C for 18-24 hours.

  • Reading Results : The MIC can be defined as the lowest peptide concentration that reduces growth by a certain percentage (e.g., >50%) compared to the control well. This can differ from the "no visible growth" standard and may yield lower MIC values.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a generalized MIC determination experiment and the key factors that can lead to inter-laboratory result variation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum (e.g., 0.5 McFarland) A1 Inoculate Microtiter Plate Wells with Bacteria and Peptide P1->A1 P2 Prepare Serial Dilutions of Peptide P2->A1 A2 Incubate Plate (e.g., 37°C for 18-24h) A1->A2 AN1 Read Plate for Bacterial Growth (Visually or Spectrophotometrically) A2->AN1 AN2 Determine MIC: Lowest Concentration Inhibiting Growth AN1->AN2

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

MIC_Variability cluster_materials Materials cluster_protocol Protocol cluster_readout Readout center MIC Result Variability M1 Plate Material (Polystyrene vs. Polypropylene) center->M1 M2 Growth Medium (e.g., MHB, TSB) center->M2 P1 Inoculum Size center->P1 P2 Peptide Diluent (e.g., presence of BSA) center->P2 P3 Incubation Time center->P3 R1 MIC Definition (Complete vs. Partial Inhibition) center->R1 R2 Reading Method (Visual vs. OD) center->R2

Caption: Key factors contributing to inter-laboratory variability in MIC results.

Conclusion and Recommendations

The lack of multiple independent MIC reports for this compound makes a direct cross-validation impossible at this time. However, the potential for significant inter-laboratory variation in MIC results for antimicrobial peptides is well-documented. This variation is primarily driven by differences in experimental protocols, including the choice of labware, media, and the precise definition of the MIC endpoint.

To enhance the comparability and reliability of future studies on this compound and other cationic antimicrobial peptides, it is strongly recommended that researchers:

  • Adopt Standardized Protocols : Utilize methods specifically designed for cationic peptides, such as the Hancock protocol, to minimize peptide loss and improve consistency.

  • Report Detailed Methodologies : Clearly document all experimental parameters, including the type of microtiter plates used, the composition of the peptide diluent, the exact inoculum size, and the criteria used to define the MIC.

  • Include Control Peptides : Testing a well-characterized reference peptide alongside the experimental peptide can help to benchmark the assay and provide a basis for comparison across different studies.

By adhering to these principles, the scientific community can build a more robust and comparable dataset for novel antimicrobial agents, ultimately accelerating the drug development process.

References

Unveiling Des(8-14)brevinin-1PMa: A Comparative Analysis of a Novel Antimicrobial Peptide Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel antimicrobial peptide, Des(8-14)brevinin-1PMa, demonstrates a promising profile of antibacterial efficacy and reduced toxicity, positioning it as a potential alternative to conventional antibiotics in an era of rising antimicrobial resistance. This guide provides a comprehensive comparison of this compound with standard antibiotics, supported by available experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic derivative of the naturally occurring frog skin peptide brevinin-1PMa, exhibits potent antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2] A key advantage of this compound is its significantly reduced hemolytic activity compared to its parent compound, indicating a better safety profile.[3] While its potency against S. aureus is moderately decreased, its efficacy against E. coli is maintained. This guide will delve into the quantitative data, experimental methodologies, and the logical pathway of this peptide's development.

Efficacy Comparison: this compound vs. Conventional Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, its parent peptide brevinin-1PMa, and two widely used conventional antibiotics, Ampicillin and Ciprofloxacin, against Staphylococcus aureus and Escherichia coli. A lower MIC value indicates higher antimicrobial potency.

Table 1: Comparative Efficacy against Staphylococcus aureus

Antimicrobial AgentMIC (µM)MIC (µg/mL)Notes
This compound 31[3]-Exhibits a 10-fold decrease in potency compared to its parent peptide.[3]
Brevinin-1PMa 3[3]8[4]Potent activity but associated with higher hemolytic activity.
Ampicillin -0.6 - 32[5][6]Resistance is a significant issue.
Ciprofloxacin -0.25 - 1[7][8]Resistance can develop rapidly.[9]

Table 2: Comparative Efficacy against Escherichia coli

Antimicrobial AgentMIC (µM)MIC (µg/mL)Notes
This compound 62.5[3]-Potency is maintained compared to the parent peptide.[3]
Brevinin-1PMa 50[3]34[4]Effective but with higher toxicity concerns.
Ampicillin -4 - >256[5][10]High rates of resistance observed.[11]
Ciprofloxacin -≤0.06 - >8[12]Reduced susceptibility is an emerging problem.

Key Advantage: Reduced Hemolytic Activity

A significant challenge in the development of antimicrobial peptides (AMPs) is their potential toxicity to mammalian cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of this toxicity. The modification of brevinin-1PMa to create this compound resulted in a greater than 50-fold decrease in hemolytic activity, marking a substantial improvement in its therapeutic index.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]

  • Preparation of Antimicrobial Agents: The peptide is dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA) and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[15]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]

  • Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. The plate is incubated at 37°C for 18-24 hours.[13][15]

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.[14]

Hemolytic Assay

This assay measures the ability of a compound to lyse red blood cells (RBCs).

  • Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[16][17]

  • Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide in a 96-well plate for a specified time (e.g., 1 hour) at 37°C.[18][19] A positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS) are included.[19]

  • Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 570 nm.[20]

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical development of this compound and the general workflows for the key experimental assays.

logical_relationship Brevinin-1PMa Brevinin-1PMa Modification Modification Brevinin-1PMa->Modification Deletion of residues 8-14 This compound This compound Reduced_Hemolysis Reduced_Hemolysis This compound->Reduced_Hemolysis >50-fold decrease Maintained_Ecoli_Activity Maintained_Ecoli_Activity This compound->Maintained_Ecoli_Activity Potency maintained Decreased_Saureus_Activity Decreased_Saureus_Activity This compound->Decreased_Saureus_Activity 10-fold decrease Modification->this compound

Caption: Development of this compound from Brevinin-1PMa and its resulting properties.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilution Serial Dilution of Antimicrobial Peptide Incubation Mix Peptide and Bacteria in 96-well plate Incubate at 37°C for 18-24h Peptide_Dilution->Incubation Bacteria_Culture Overnight Bacterial Culture & Dilution to 5x10^5 CFU/mL Bacteria_Culture->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination MIC = Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

hemolytic_workflow cluster_prep_hem Preparation cluster_assay_hem Assay cluster_analysis_hem Analysis Peptide_Dilution_Hem Serial Dilution of Antimicrobial Peptide Incubation_Hem Incubate Peptide with RBCs at 37°C for 1h Peptide_Dilution_Hem->Incubation_Hem RBC_Preparation Wash & Resuspend Red Blood Cells (RBCs) RBC_Preparation->Incubation_Hem Centrifugation Centrifuge to Pellet Intact RBCs Incubation_Hem->Centrifugation Measure_Supernatant Measure Hemoglobin Release in Supernatant (OD 570nm) Centrifugation->Measure_Supernatant Calculate_Hemolysis Calculate % Hemolysis vs. Control Measure_Supernatant->Calculate_Hemolysis

Caption: General workflow for a hemolytic activity assay.

Conclusion

This compound presents a compelling case for further investigation as a therapeutic agent. Its targeted antimicrobial activity, particularly against Gram-negative bacteria like E. coli, combined with a significantly improved safety profile, underscores the potential of rational peptide design in overcoming the limitations of natural antimicrobial peptides. Further studies, including time-kill kinetic assays and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential in comparison to conventional antibiotics. The unique mechanism of action of antimicrobial peptides, primarily through membrane disruption, also suggests a lower propensity for the development of bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[3][21] This inherent advantage makes peptides like this compound a critical area of research in the ongoing battle against multidrug-resistant pathogens.

References

Benchmarking the Therapeutic Index of Des(8-14)brevinin-1PMa: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the antimicrobial peptide (AMP) Des(8-14)brevinin-1PMa against a panel of other well-characterized AMPs. The comparative analysis is supported by quantitative data from antimicrobial and cytotoxicity assays, detailed experimental protocols, and visualizations of relevant biological pathways.

Executive Summary

This compound, a truncated derivative of brevinin-1PMa, demonstrates a significantly improved therapeutic index compared to its parent peptide. This enhancement is primarily attributed to a substantial reduction in hemolytic activity while maintaining moderate antimicrobial efficacy, particularly against Gram-negative bacteria. When benchmarked against other prominent AMPs, this compound exhibits a promising profile, characterized by low toxicity, a key consideration for therapeutic development. This guide offers a data-driven comparison to aid in the evaluation of this compound for further research and preclinical consideration.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio of its toxicity to its efficacy. For antimicrobial peptides, it is often calculated as the ratio of the concentration that is toxic to host cells (e.g., 50% hemolytic concentration, HC50) to the concentration that inhibits microbial growth (Minimal Inhibitory Concentration, MIC). A higher TI indicates a more favorable safety profile.

The following tables summarize the antimicrobial and hemolytic activities of this compound and a selection of other AMPs against common bacterial strains.

Table 1: Antimicrobial Activity (MIC in µM) of Selected AMPs

PeptideS. aureusE. coliReference(s)
This compound 31 62.5 [1][2][3][4][5]
Brevinin-1PMa350[1][2][3][4][5]
Melittin4 - 168 - 32[6][7][8]
Magainin II>644[9]
Buforin II88[10]
Cecropin A2.25 (GM)1.63 (GM)[7]
Nisin2 - 256-[11][12]
LL-37<10<10[1]

GM: Geometric Mean

Table 2: Hemolytic Activity (HC50 in µM) and Therapeutic Index (TI)

PeptideHC50 (µM)TI (vs. S. aureus)TI (vs. E. coli)Reference(s)
This compound >200 >6.45 >3.2 [1][2][3][4][5]
Brevinin-1PMa41.330.08[1][2][3][4][5]
Melittin~2~0.13 - 0.5~0.06 - 0.25[8][9]
Magainin II>64>116[9]
Buforin II>200>25>25[13]
Cecropin A>100>44.4>61.3[7]
NisinNon-hemolyticHigh-[11]
LL-37>80>8>8[14]

Therapeutic Index (TI) is calculated as HC50/MIC. A higher value indicates greater selectivity for bacterial cells over host cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimal Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The AMP is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the AMP at which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay

This assay measures the ability of an AMP to lyse red blood cells, a common indicator of cytotoxicity.

  • Preparation of Red Blood Cells (RBCs): Freshly obtained red blood cells (e.g., human or sheep erythrocytes) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The AMP is serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well.

  • Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, such as 0.1% Triton X-100) are included.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate.

  • Quantification: The absorbance of the supernatant is measured at 540 nm using a microplate reader. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • HC50 Determination: The HC50 is the concentration of the peptide that causes 50% hemolysis.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., HaCaT keratinocytes or HeLa cells) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the AMP.

  • Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.

Mechanism of Action and Signaling Pathways

Antimicrobial peptides, including those of the brevinin family, primarily exert their antimicrobial effects through the disruption of bacterial cell membranes. Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to pore formation and cell lysis.

G cluster_membrane Bacterial Membrane Disruption AMP AMP Membrane Bacterial Membrane AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Insertion Lysis Cell Lysis Pore->Lysis Loss of Integrity

Figure 1. General mechanism of bacterial membrane disruption by AMPs.

Beyond their direct antimicrobial action, some AMPs, including certain brevinins, can modulate the host's innate immune response. This immunomodulatory activity can involve interaction with host cell receptors, such as Toll-like receptors (TLRs), and subsequent activation of intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_pathway AMP-Mediated Immunomodulation AMP AMP TLR TLR AMP->TLR Binds to MAPK MAPK Pathway TLR->MAPK Activates NFkB NF-κB Pathway TLR->NFkB Activates Cytokines Cytokine Production MAPK->Cytokines NFkB->Cytokines

Figure 2. AMP interaction with host cell signaling pathways.

Specifically, some studies suggest that certain brevinin-1 peptides can suppress the inflammatory response by inactivating the MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[15][16][17]

G cluster_workflow Experimental Workflow for Therapeutic Index Determination start Start mic Determine MIC (Antimicrobial Activity) start->mic hemolysis Determine HC50 (Hemolytic Activity) start->hemolysis cytotoxicity Determine CC50 (MTT Assay) start->cytotoxicity calculate_ti Calculate Therapeutic Index (HC50/MIC or CC50/MIC) mic->calculate_ti hemolysis->calculate_ti cytotoxicity->calculate_ti end End calculate_ti->end

Figure 3. Workflow for determining the therapeutic index of an AMP.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its significantly improved therapeutic index over its parent compound, brevinin-1PMa, is a direct result of its reduced toxicity to host cells. While its antimicrobial potency is moderate, its favorable safety profile, as indicated by a high HC50 value, makes it a noteworthy candidate, particularly when compared to highly potent but cytotoxic peptides like melittin. The data presented in this guide provides a foundational benchmark for researchers to contextualize the performance of this compound and to inform the design of future studies.

References

A Head-to-Head Comparison of Truncated Brevinin Analogs: Balancing Antimicrobial Potency and Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs), such as those from the brevinin family found in amphibian skin secretions, represent a promising class of therapeutics. A common strategy to improve their therapeutic potential is the truncation of the native peptide to modulate its activity and reduce toxicity. This guide provides a head-to-head comparison of Des(8-14)brevinin-1PMa and other N-terminal truncated brevinin analogs, focusing on their antimicrobial and hemolytic activities, supported by experimental data and detailed protocols.

Performance Comparison of Truncated Brevinin Analogs

The truncation of the full-length brevinin-1PMa to this compound, which involves the deletion of the VAAKVLP sequence, has been shown to significantly alter its biological activity. This modification leads to a notable decrease in potency against Staphylococcus aureus and a more than 50-fold reduction in hemolytic activity, while maintaining its efficacy against Escherichia coli.[1] This highlights a common theme in the study of brevinin analogs: the potential to decouple antimicrobial and hemolytic effects through structural modifications.

To provide a broader context for the performance of such truncated peptides, the following tables summarize the antimicrobial and hemolytic activities of various N-terminal truncated brevinin-1 and brevinin-2 analogs from published studies. These analogs, while not direct derivatives of this compound, belong to the same structural class and offer valuable insights into the structure-activity relationships of truncated brevinins.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM) of Truncated Brevinin Analogs

Peptide/AnalogS. aureusE. coliP. aeruginosaC. albicansReference
Brevinin-1PMa (Full-length) 350--[1]
This compound 3162.5--[1]
Brevinin-1OS 464648[2]
OSa (Truncated Brevinin-1OS) >128>128>128>128[2]
OSd (Truncated Brevinin-1OS analog) 4163216[2]
OSe (Truncated Brevinin-1OS analog) 48168[2]
OSf (Truncated Brevinin-1OS analog) 28164[2]
Brevinin-1E (Full-length) ----[3]
Brevinin-1E (4-24) (Truncated) ----[3]
BR2GK (Brevinin-2GHk) 32128128128[4]
BR2GK(1-25)a (Truncated) 4888[4]
[A¹⁴]BR2GK(1-25)a (Truncated analog) 8321616[4]
[K¹⁴]BR2GK(1-25)a (Truncated analog) 16643232[4]
[R¹⁴]BR2GK(1-25)a (Truncated analog) 8321616[4]

Note: A lower MIC value indicates higher antimicrobial activity.

Table 2: Comparative Hemolytic Activity (HC₅₀ in µM) of Truncated Brevinin Analogs

Peptide/AnalogHC₅₀ (µM)Reference
Brevinin-1PMa (Full-length) Potent (exact value not specified)[1]
This compound >50-fold less potent than Brevinin-1PMa[1]
Brevinin-1OS 15.6[2]
OSa (Truncated Brevinin-1OS) >200[2]
OSd (Truncated Brevinin-1OS analog) 125.8[2]
OSe (Truncated Brevinin-1OS analog) 101.7[2]
OSf (Truncated Brevinin-1OS analog) 185.4[2]
Brevinin-1E (Full-length) Potent (exact value not specified)[3]
Brevinin-1E (4-24) (Truncated) Significantly reduced vs. full-length[3]
BR2GK (Brevinin-2GHk) 187.3[4]
BR2GK(1-25)a (Truncated) >200[4]
[A¹⁴]BR2GK(1-25)a (Truncated analog) >200[4]
[K¹⁴]BR2GK(1-25)a (Truncated analog) >200[4]
[R¹⁴]BR2GK(1-25)a (Truncated analog) >200[4]

Note: A higher HC₅₀ value indicates lower hemolytic activity and is desirable for therapeutic applications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of brevinin analogs.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC, the lowest concentration of a peptide that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture Preparation (e.g., Mueller-Hinton Broth) peptide_prep Peptide Serial Dilution inoculation Inoculation of Microtiter Plate with Bacteria and Peptides start->inoculation peptide_prep->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation readout Visual or Spectrophotometric Growth Assessment incubation->readout mic_determination Determine MIC readout->mic_determination

Caption: Workflow for MIC determination.

  • Bacterial Culture Preparation: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable growth medium like Mueller-Hinton Broth (MHB) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Preparation: The test peptides are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

experimental_workflow_hemolysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Red Blood Cell Preparation (Wash and Dilute) incubation Incubation of RBCs with Peptides rbc_prep->incubation peptide_dilution Peptide Serial Dilution peptide_dilution->incubation centrifugation Centrifugation incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection absorbance_measurement Measure Absorbance of Hemoglobin (e.g., 450 nm) supernatant_collection->absorbance_measurement hc50_calculation Calculate HC₅₀ absorbance_measurement->hc50_calculation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Transcription Gene Transcription MAPK_pathway->Transcription NFkB_pathway->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines LPS LPS LPS->TLR4 Activates Brevinin Brevinin Peptide Brevinin->TLR4 Inhibits Brevinin->MAPK_pathway Inhibits Brevinin->NFkB_pathway Inhibits Brevinin->LPS Binds & Neutralizes

References

Comparative Analysis of Des(8-14)brevinin-1PMa: A Statistical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive statistical analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa reveals a nuanced profile of its bioactivity, particularly when compared to its parent compound, brevinin-1PMa, and other related peptides. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its performance, supported by available experimental data, to aid in future research and development.

Executive Summary

This compound, a truncated analogue of the amphibian-derived antimicrobial peptide brevinin-1PMa, demonstrates retained activity against Gram-negative bacteria but a significant reduction in potency against Gram-positive bacteria and markedly lower hemolytic activity. While specific data on its anticancer and immunomodulatory effects are currently limited in published literature, the broader brevinin family exhibits notable activities in these areas, suggesting potential avenues for further investigation of this truncated peptide.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideMicroorganismMIC (µM)Reference
This compound Staphylococcus aureus31[1]
Escherichia coli62.5[1]
Brevinin-1PMa Staphylococcus aureus3[1]
Escherichia coli50[1]
Temporin-PMa Staphylococcus aureus16[1]
Escherichia coli>250[1]

Table 2: Hemolytic Activity

PeptideHemolytic Activity (LC50, µM)Reference
This compound >150 (Significantly reduced)[1]
Brevinin-1PMa 4[1]
Temporin-PMa 8[1]

Table 3: Anticancer Activity of Related Brevinin Peptides (IC50, µM)

PeptideCell LineIC50 (µM)Reference
Brevinin-1E L1210 (Leukemia)3.5
Brevinin-2R Multiple cancer cell linesNot specified[2]
Brevinin-1GHd H157 (Non-small cell lung)2.987[3]
U251MG (Glioblastoma)7.985[3]
MDA-MB-435s (Melanoma)1.197[3]
PC3 (Prostate)9.854[3]
Brevinin-1RL1 HCT116, MDA-MB-231, SW480, A549, SMMC7721, B16-F105 - 10[4]

Note: Specific anticancer activity data for this compound is not currently available in the reviewed literature. The data presented is for closely related brevinin peptides to provide a comparative context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is determined using a broth microdilution method.

  • Preparation of Peptide Solutions: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions are then prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then used to inoculate MHB and incubated until the culture reaches the logarithmic growth phase. The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.

  • Preparation of Erythrocyte Suspension: Freshly drawn red blood cells (e.g., human or mouse) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Incubation: The peptide solutions at various concentrations are incubated with the erythrocyte suspension in a 96-well plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100, which causes 100% hemolysis) and a negative control (PBS, 0% hemolysis). The LC50 value, the concentration of peptide causing 50% hemolysis, is then determined.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the peptide's cytotoxic effects on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated using Graphviz.

Antimicrobial_Mechanism cluster_peptide This compound cluster_membrane Bacterial Membrane cluster_cell Bacterial Cell Peptide Cationic Peptide Membrane Negatively Charged Bacterial Membrane Peptide->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Insertion & Aggregation Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis

Antimicrobial Mechanism of Action

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Peptide Serial Dilutions C Add Inoculum to Peptide Dilutions A->C B Prepare Bacterial Inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Observe for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

MIC Assay Experimental Workflow

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Peptide Dilutions C Incubate Peptides with RBCs at 37°C A->C B Prepare Red Blood Cell Suspension (4%) B->C D Centrifuge and Collect Supernatant C->D E Measure Hemoglobin Release (Absorbance) D->E F Calculate % Hemolysis and Determine LC50 E->F

References

Safety Operating Guide

Prudent Disposal Procedures for Des(8-14)brevinin-1PMa: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed guidance on the safe and proper disposal of Des(8-14)brevinin-1PMa, a synthetic host-defense peptide with antimicrobial and hemolytic activities.[1][2][3] Adherence to these procedures is crucial for maintaining laboratory safety, minimizing environmental impact, and ensuring regulatory compliance. While synthetic peptides are often considered non-hazardous, the specific toxicological properties of many, including this compound, have not been fully investigated.[4][5] Therefore, it is imperative to handle this compound with due care.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses, and a lab coat.[6] All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area to avoid inhalation.[4] In case of accidental contact, follow the first aid measures outlined in the table below.

Table 1: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Skin Contact Wash the affected area thoroughly with soap and copious amounts of water. If irritation persists, seek medical advice.[4]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to mitigate risks associated with its biological activity and potential unknown hazards.

1. Preparation and Small-Scale Decontamination:

  • For trace amounts of the peptide in solution (e.g., residual amounts in experimental containers), decontamination can be achieved by rinsing the container with a 10% bleach solution, followed by copious rinsing with water.

  • For unused stock solutions, which are typically at higher concentrations, these should be treated as hazardous chemical waste.[7] Autoclaving may not be effective for all peptides and is not a recommended universal disposal method without specific stability data.[7]

2. Solid and Concentrated Liquid Waste Disposal:

  • Solid Waste (Lyophilized Powder):

    • Carefully sweep up any spilled powder, avoiding dust generation.

    • Place the powder and any contaminated materials (e.g., weigh boats, paper) into a clearly labeled, sealed container for chemical waste.[6]

  • Liquid Waste (Solutions):

    • Absorb the peptide solution onto an inert material such as sand or vermiculite.[6]

    • Place the absorbent material into a sealed, leak-proof container.

    • Label the container clearly as "Hazardous Chemical Waste" and include the name "this compound".

3. Final Disposal:

  • All sealed containers of this compound waste should be disposed of through your institution's hazardous waste management program.[8][9]

  • Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your local regulations and institutional safety office for very dilute, non-hazardous solutions.[8][10] Given its biological activity, sewer disposal is not recommended as a primary method.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation and Assessment cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_final Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form absorb Absorb on Inert Material (e.g., Vermiculite, Sand) assess_form->absorb Liquid sweep Carefully Sweep Powder assess_form->sweep Solid seal_liquid Place in Sealed, Labeled Container absorb->seal_liquid dispose Dispose via Institutional Hazardous Waste Program seal_liquid->dispose seal_solid Place in Sealed, Labeled Container sweep->seal_solid seal_solid->dispose

Caption: Disposal workflow for this compound.

Quantitative Data Summary

The biological activity of this compound informs the need for careful handling and disposal. The following table summarizes its known antimicrobial and hemolytic properties.

Table 2: Biological Activity of this compound

Target Organism/CellActivityValueReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)31 µM[2][3]
Escherichia coliMinimum Inhibitory Concentration (MIC)62.5 µM[2][3]
- Hemolytic Activity>50-fold decrease compared to brevinin-1PMa[2][3]

Note: The reduced hemolytic activity compared to the parent peptide, brevinin-1PMa, is a notable property, but does not eliminate the need for cautious handling.[2][3]

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Des(8-14)brevinin-1PMa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Des(8-14)brevinin-1PMa, a host-defense peptide with antimicrobial properties. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

Due to the hemolytic activity of this compound and the general risks associated with handling peptides of unknown long-term effects, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for various laboratory activities involving this peptide.

Activity Required PPE Rationale
Reconstitution & Aliquoting - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coatPrevents dermal contact and eye exposure to the lyophilized powder and concentrated solutions.
Cell Culture & In Vitro Assays - Nitrile gloves- Safety glasses- Laboratory coatStandard protection against splashes and contamination during routine experimental procedures.
Handling High Concentrations (>1 mg/mL) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Laboratory coatEnhanced protection against significant splashes and aerosol generation when working with concentrated stock solutions.
Animal Studies (In Vivo) - Nitrile gloves- Safety glasses or goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator) if aerosolization is possibleProtects against exposure through contact, splashes, and potential inhalation of aerosols during administration or sample collection.

General Laboratory PPE Standards:

Always adhere to your institution's general laboratory safety protocols. This includes, but is not limited to, the following:

  • Wear appropriate laboratory attire, including long pants and closed-toe shoes.

  • Inspect gloves for any signs of degradation or punctures before use.[1]

  • Change gloves immediately if they become contaminated.

  • Do not wear laboratory gloves outside of the designated work area to prevent cross-contamination.[1]

Operational Plan: Handling & Experimental Workflow

A systematic approach to handling this compound is critical to minimize exposure risk and maintain experimental integrity.

Step 1: Reconstitution

  • Before opening, centrifuge the vial to ensure the lyophilized peptide is at the bottom.

  • Under a laminar flow hood or in a designated clean area, carefully open the vial.

  • Reconstitute the peptide using the appropriate sterile solvent (e.g., sterile water, buffer) as recommended by the supplier or experimental protocol.

  • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.

Step 2: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots.

  • Use sterile, low-protein-binding microcentrifuge tubes.

  • Store aliquots at the recommended temperature (typically -20°C or -80°C) as specified in the product's Certificate of Analysis.[2]

Step 3: Experimental Use

  • When ready to use, thaw an aliquot at room temperature or on ice.

  • Dilute the peptide to the final working concentration in the appropriate experimental medium.

  • Perform all experimental procedures involving the peptide within a designated area to contain any potential spills.

Below is a visual representation of the general handling workflow for this compound.

G cluster_prep Preparation cluster_exp Experimentation reconstitution Reconstitution of Lyophilized Peptide aliquoting Aliquoting for Single Use reconstitution->aliquoting Avoid freeze-thaw storage Long-term Storage (-20°C / -80°C) aliquoting->storage thawing Thaw Single Aliquot storage->thawing For Use dilution Dilution to Working Concentration thawing->dilution assay Perform In Vitro / In Vivo Assay dilution->assay

Caption: General workflow for the preparation and experimental use of this compound.

Disposal Plan

Improper disposal of antimicrobial agents can contribute to environmental contamination and the development of antimicrobial resistance.[3][4][5] Therefore, all materials contaminated with this compound must be treated as chemical waste.

Waste Type Disposal Protocol
Unused Stock Solutions - Collect in a designated, sealed, and clearly labeled hazardous chemical waste container.- Follow your institution's guidelines for chemical waste disposal. Do not pour down the drain.[6]
Contaminated Media & Buffers - Treat as chemical waste.- Collect in a labeled waste container for chemical disposal. Autoclaving may not inactivate the peptide.[6]
Contaminated Labware (e.g., pipette tips, tubes) - Dispose of in a designated biohazard or chemical waste container as per institutional policy.- Do not place in regular trash.
Contaminated PPE (e.g., gloves, lab coats) - Remove and dispose of in designated waste containers before leaving the laboratory.

Key Disposal Considerations:

  • Consult Institutional Guidelines: Always adhere to the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[6]

  • Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and any other hazardous components.

Mechanism of Action: A Visual Overview

This compound is an antimicrobial peptide. While its precise signaling pathways may be complex, a primary mechanism for many such peptides involves interaction with and disruption of the microbial cell membrane.

G peptide This compound interaction Electrostatic Interaction & Insertion peptide->interaction membrane Bacterial Cell Membrane membrane->interaction disruption Membrane Disruption (Pore Formation) interaction->disruption death Cell Lysis & Death disruption->death

Caption: Proposed mechanism of action for antimicrobial peptides like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.